5-Chloroquinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYYFYGIHUVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443354 | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-19-9 | |
| Record name | 5-Chloro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Functionalization of 5 Chloroquinoxalin 2 Ol
Novel Synthetic Pathways to the 5-Chloroquinoxalin-2-ol Core Structure
The classical synthesis of quinoxalin-2-ols typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would traditionally involve the reaction of 3-chloro-1,2-phenylenediamine with glyoxylic acid. However, contemporary research has focused on developing more sophisticated and efficient methods.
Multi-Component Reaction (MCR) Strategies for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govbeilstein-journals.orgnih.gov While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs for the synthesis of quinoxalin-2(1H)-ones are well-established and can be adapted.
One potential MCR approach could involve the in-situ generation of a reactive dicarbonyl equivalent that subsequently reacts with 3-chloro-1,2-phenylenediamine. For instance, a three-component reaction of an aniline, an aldehyde, and an α-keto acid could potentially be tailored to yield the desired quinoxalinone core. The exploration of isocyanide-based MCRs, such as the Passerini and Ugi reactions, could also open new avenues for the direct synthesis of functionalized quinoxalin-2-ol derivatives. youtube.com
Catalytic Approaches in this compound Synthesis (e.g., Metal-Free, Organocatalysis)
Recent advancements in catalysis have provided milder and more selective methods for the synthesis of heterocyclic compounds. Both metal-free and organocatalytic strategies are at the forefront of this evolution, aiming to reduce reliance on potentially toxic and expensive heavy metals. organic-chemistry.org
Metal-Free Catalysis: Metal-free approaches for quinoxaline (B1680401) synthesis often utilize iodine, iodine-containing reagents, or other non-metallic catalysts to promote the cyclization and subsequent aromatization steps. For the synthesis of this compound, a metal-free catalytic system could be employed in the condensation of 3-chloro-1,2-phenylenediamine with an appropriate C2-synthon. These reactions can often be performed under aerobic conditions, using air as the terminal oxidant, which aligns with green chemistry principles.
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. nih.govrsc.org Chiral Brønsted acids or bases can be used to catalyze the enantioselective synthesis of quinoxaline derivatives. While the synthesis of achiral this compound does not require enantioselective catalysis, organocatalysts such as proline and its derivatives can be effective in promoting the condensation and cyclization steps through the formation of iminium or enamine intermediates. These catalysts are typically non-toxic, readily available, and can often be used in low loadings.
Sustainable and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. mdpi.comnih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
For the synthesis of this compound, green chemistry principles can be applied in several ways:
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. researchgate.net The condensation reaction to form the quinoxaline ring can often be performed in water or ethanol. nih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The use of recyclable heterogeneous catalysts can further enhance the sustainability of the process. nih.gov
Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Flow Chemistry and Microreactor Technology for Enhanced Synthesis Efficiency
Flow chemistry, performed in microreactors or continuous flow systems, offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govrsc.orgnih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely.
The synthesis of this compound could be adapted to a flow process. For example, a solution of 3-chloro-1,2-phenylenediamine and a suitable dicarbonyl precursor could be continuously pumped through a heated reactor coil, potentially containing a solid-supported catalyst. This would allow for a continuous production of the desired product with precise control over reaction parameters, leading to higher yields and purity.
Selective Functionalization of the Hydroxyl Group in this compound
The hydroxyl group at the 2-position of this compound is a key site for further molecular elaboration. Its derivatization through etherification and esterification allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Etherification and Esterification Reactions for Diverse Derivatization
Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce alkyl or aryl substituents. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.com
A typical procedure for the etherification of this compound would involve treating it with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an appropriate alkyl or benzyl halide.
Esterification: The hydroxyl group of this compound can be readily converted to an ester by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. chemguide.co.uklibretexts.orgchemrevise.org Esterification with an acid chloride is often performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP) is typically employed.
The following tables provide illustrative, though not exhaustive, examples of potential etherification and esterification reactions of this compound based on general synthetic knowledge.
Table 1: Illustrative Etherification of this compound
| Reagent | Base | Solvent | Product |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 5-Chloro-2-methoxyquinoxaline |
| Ethyl bromide | NaH | THF | 5-Chloro-2-ethoxyquinoxaline |
| Benzyl chloride | K₂CO₃ | Acetonitrile | 2-(Benzyloxy)-5-chloroquinoxaline |
Table 2: Illustrative Esterification of this compound
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, rt | 5-Chloroquinoxalin-2-yl acetate |
| Benzoyl chloride | Triethylamine, DCM | 5-Chloroquinoxalin-2-yl benzoate |
| Propionic acid | DCC, DMAP, DCM | 5-Chloroquinoxalin-2-yl propionate |
Strategic Conversion to Quinoxalinone Forms and Tautomeric Equilibrium Investigations
This compound predominantly exists in its more stable tautomeric form, 5-chloro-1H-quinoxalin-2-one. This lactam-lactim tautomerism is a characteristic feature of 2-hydroxyquinoxalines. The equilibrium generally favors the quinoxalin-2-one form due to the greater stability of the amide group within the heterocyclic ring.
Studies on related quinoxaline systems have shown that the position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents. For instance, in a study on 3-substituted quinoxalin-2-ones, the tautomeric equilibrium between the enamine and methylene imine forms was observed to be solvent-dependent. clockss.org While specific quantitative studies on the tautomeric equilibrium of this compound are not extensively documented in the reviewed literature, the general principles of lactam-lactim tautomerism suggest that the quinoxalin-2-one form is the major species under typical conditions.
Amidation and Alkylation Strategies for N-Derivatization
The presence of the N-H bond in the predominant 5-chloro-1H-quinoxalin-2-one tautomer provides a handle for further functionalization through amidation and alkylation reactions. These N-derivatization strategies are crucial for modulating the physicochemical and pharmacological properties of the quinoxaline core.
While specific examples of amidation directly on 5-chloro-1H-quinoxalin-2-one are not prevalent in the reviewed literature, N-alkylation is a more commonly explored transformation. For instance, a study on the photochemical alkylation of quinoxalin-2(1H)-ones demonstrated the C-3 alkylation of the quinoxalinone ring. nih.gov Although this study focuses on C-alkylation, the principles can be extended to N-alkylation by carefully selecting the reaction conditions and reagents. A separate study on the N-alkylation of 2-chloro-quinazolinone, a related heterocyclic system, showcased the successful installation of an alkyl group on the nitrogen atom using methyl-2-bromoacetate. uw.edu This suggests that similar strategies could be applicable to 5-chloro-1H-quinoxalin-2-one, likely proceeding via a nucleophilic substitution mechanism where the nitrogen atom of the quinoxalinone acts as the nucleophile.
Targeted Manipulation of the Chloro Substituent at C-5 of this compound
The chloro substituent at the C-5 position of this compound is a key site for synthetic diversification, enabling the introduction of a wide array of functional groups through various modern synthetic methodologies.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at C-5 of the quinoxalinone ring can serve as a handle for such transformations.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org It is widely used to form biaryl structures. While specific examples with this compound as the substrate are not detailed in the provided search results, the general applicability of the Suzuki-Miyaura coupling to aryl chlorides suggests its feasibility. organic-synthesis.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃ or K₂CO₃. organic-synthesis.com
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org It is a valuable method for the synthesis of arylalkynes. The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org Therefore, the coupling of this compound would likely require more forcing conditions or specialized catalyst systems compared to the corresponding bromo or iodo derivatives.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines with aryl chlorides. wikipedia.org The application of this methodology to this compound would enable the introduction of diverse amino substituents at the C-5 position, significantly expanding the chemical space of accessible derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Substituents
Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of the C-5 position. chemistrysteps.comyoutube.com In this reaction, the chloro group is displaced by a nucleophile. The quinoxaline ring, being an electron-deficient heteroaromatic system, can facilitate SNAr reactions. The presence of the electron-withdrawing quinoxalinone moiety can further activate the ring towards nucleophilic attack.
A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For instance, a study on the synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen highlighted that 2-chloroquinoxaline (B48734) preferentially undergoes SNAr of the chlorine atom. rsc.org This indicates that the chloro substituent in a similar environment, such as in this compound, should be susceptible to nucleophilic displacement.
Reduction Strategies for Dehalogenation
The selective removal of the chloro substituent at the C-5 position, or dehalogenation, can also be a valuable synthetic transformation. This can be achieved through various reduction methods. Catalytic hydrogenation is a common method for dehalogenation, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Another effective reagent for dehalogenation is Raney Nickel, which is a fine-grained nickel-aluminum alloy. youtube.com
Reactivity at the Quinoxaline Ring System of this compound
Beyond the functionalization of the existing substituents, the quinoxaline ring system itself can undergo further reactions. Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. wikipedia.org However, the quinoxaline ring is generally considered electron-deficient, which makes electrophilic substitution reactions more challenging compared to benzene (B151609). The presence of the chloro and hydroxyl/oxo groups will also influence the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.comyoutube.com For instance, nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. mnstate.edu The position of substitution on the this compound ring would be directed by the combined electronic effects of the existing substituents.
Recent research has also focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, particularly at the C-3 position, via multi-component tandem reactions, highlighting the evolving landscape of synthetic strategies for modifying the quinoxaline core. mdpi.com
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the this compound scaffold is primarily directed towards the carbocyclic (benzene) ring. The pyrazinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and the carbonyl group, which deactivates it towards attack by electrophiles. Consequently, substitution occurs on the chlorinated benzene moiety at the C6, C7, or C8 positions.
The regiochemical outcome of EAS reactions is governed by the interplay of the directing effects of the existing substituents:
Chloro Group (at C5): This is a deactivating but ortho, para-directing group due to the dominance of its electron-donating resonance effect over its electron-withdrawing inductive effect in stabilizing the cationic intermediate (arenium ion). total-synthesis.compressbooks.pub It directs incoming electrophiles to the C6 (ortho) and C7 (para) positions.
Fused Pyrazinone Ring: This heterocyclic system acts as a strong electron-withdrawing group, deactivating the entire benzene ring towards electrophilic attack. wikipedia.org
Attack at C6 (ortho): This position is ortho to the chloro group and adjacent to the electron-withdrawing pyrazine (B50134) ring. While electronically favored by the chloro group, it may experience some steric hindrance.
Attack at C7 (para): This position is para to the chloro group, making it electronically favorable and often sterically accessible. youtube.com
Attack at C8 (meta): This position is meta to the chloro group and ortho to the fused ring junction. It is generally the least favored position for substitution.
Based on these principles, electrophilic substitution is predicted to occur preferentially at the C7 position, with the C6 position being a potential minor product, depending on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Chloro-7-nitroquinoxalin-2-ol |
| Halogenation | Br₂ / FeBr₃ | 7-Bromo-5-chloroquinoxalin-2-ol |
| Sulfonation | Fuming H₂SO₄ | 5-Chloro-2-hydroxyquinoxaline-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-5-chloroquinoxalin-2-ol |
Cycloaddition Reactions and Ring-Expansion/Contraction Methodologies
Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from the quinoxaline core. These reactions involve the formation of a cyclic product through the interaction of π-electron systems. wikipedia.org
[4+2] Cycloaddition (Diels-Alder Reactions)
The quinoxaline scaffold can participate in Diels-Alder reactions, acting as either the diene or the dienophile component, although this often requires prior modification. sigmaaldrich.com
Quinoxaline as a Dienophile: The electron-deficient pyrazine ring, particularly the C=N bonds, could potentially react with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction. However, this reactivity is more commonly observed in quinoxaline-N-oxides.
Quinoxaline as a Diene: The benzene ring of this compound could theoretically act as the diene component. More synthetically viable are strategies where quinoxaline-o-quinodimethanes are generated in situ, which then readily undergo [4+2] cycloaddition with various dienophiles. rsc.org The synthesis of quinoxalino-fused sultines serves as a precursor pathway to these reactive intermediates. rsc.org
[3+2] Cycloaddition (1,3-Dipolar Cycloadditions)
This class of reactions is highly effective for synthesizing five-membered heterocyclic rings onto the quinoxaline framework. libretexts.org A common strategy involves the generation of a 1,3-dipole, such as a nitrone or an azomethine ylide, from the quinoxaline core. For instance, oxidation of the N4 nitrogen to an N-oxide can generate a cyclic nitrone that can react with various dipolarophiles (alkenes, alkynes) to form fused isoxazolidine rings.
Methodologies for ring expansion or contraction of the quinoxaline core itself are not widely reported and represent a specialized area of synthetic chemistry.
Oxidation and Reduction Chemistry of the Quinoxaline Core
The redox chemistry of the quinoxaline nucleus allows for diverse functionalizations.
Oxidation
The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically yielding N-oxides.
N-Oxide Formation: Oxidation of this compound with peroxy acids (e.g., m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. sapub.org Oxidation is expected to occur regioselectively at the N4 position, as the N1 atom is part of an amide-like system in the quinoxalin-2(1H)-one tautomer, making it less nucleophilic. Quinoxaline 1,4-dioxides are also significant synthetic intermediates. sapub.org
Oxidative Cleavage: Under harsh oxidative conditions, such as with hot alkaline potassium permanganate, the benzene ring can be cleaved to yield a substituted pyrazine-2,3-dicarboxylic acid. sapub.org
Reduction
The pyrazine ring of the quinoxaline core is readily reduced.
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas, the pyrazine ring can be selectively reduced to afford 1,2,3,4-tetrahydroquinoxaline derivatives. A potential side reaction under these conditions is the hydrogenolysis of the C5-chloro substituent.
Chemical Reduction: Reagents such as sodium borohydride (NaBH₄) in acidic media or lithium aluminum hydride (LiAlH₄) can also effect the reduction of the pyrazine ring. sapub.org The use of stronger reducing agents like LiAlH₄ may also reduce the C2-oxo group to a hydroxyl group. The electrochemical reduction of the quinoxaline moiety typically begins with a two-electron, two-proton reduction of the pyrazine ring to form a dihydro derivative. doi.org
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | This compound-4-oxide |
| Ring Cleavage | Hot alk. KMnO₄ | 5-Chloropyrazine-2,3-dicarboxylic acid derivative |
| Ring Hydrogenation | H₂, Pd/C | 5-Chloro-1,2,3,4-tetrahydroquinoxalin-2-ol |
| Chemical Reduction | NaBH₄ / AcOH | 5-Chloro-1,2,3,4-tetrahydroquinoxalin-2-ol |
Mechanistic Elucidation of Key Synthetic and Functionalization Transformations of this compound
Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing rational synthetic routes. While specific mechanistic studies on this compound are scarce, the pathways can be inferred from well-established principles of physical organic chemistry and studies on related heterocyclic systems.
Kinetic and Thermodynamic Studies of Reaction Pathways
The outcome of many chemical reactions is determined by a competition between the kinetic and thermodynamic pathways.
Kinetic Control: The kinetically controlled product is the one that is formed fastest, proceeding through the transition state with the lowest activation energy. These reactions are typically run at lower temperatures for shorter durations.
Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.
In the context of the electrophilic aromatic substitution of this compound, the regioselectivity is generally under kinetic control. The distribution of ortho, meta, and para products is determined by the relative stabilities of the corresponding transition states leading to the cationic Wheland intermediates. vanderbilt.edu The most stable intermediate is formed the fastest. For the chloro substituent, resonance stabilization of the positive charge is most effective for attack at the ortho and para positions, making these the kinetically favored pathways.
In cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often used to predict kinetic reactivity. The reaction rate is proportional to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.me Lewis acid catalysts can accelerate reactions like the Diels-Alder cycloaddition by lowering the energy of the dienophile's LUMO, thereby enhancing the HOMO-LUMO interaction. fiveable.me
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates provide invaluable insight into reaction mechanisms.
Arenium Ion (σ-Complex) in EAS
In electrophilic aromatic substitution, the key reaction intermediate is the arenium ion, also known as a Wheland intermediate or σ-complex. wikipedia.org This is a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. For substitution on the benzene ring of this compound, three different arenium ions are possible (for attack at C6, C7, and C8). The stability of these ions dictates the reaction's regioselectivity. The positive charge in the intermediate is delocalized across the ring system. For attack at the C7 (para) position relative to the chlorine atom, the resonance structures include one where the positive charge is adjacent to the chlorine, allowing for stabilization via the lone pairs of the halogen. This stabilization is a key reason for the observed ortho, para directing effect of halogens.
Intermediates in Redox Reactions
The reduction of quinoxalines can proceed through radical intermediates. For instance, electrochemical reduction or reduction with dissolving metals can involve single-electron transfer (SET) steps to form a radical anion, which is then protonated and undergoes further reduction.
Transition States in Cycloadditions
Many cycloaddition reactions, such as the Diels-Alder reaction, are concerted processes that proceed through a single, highly ordered, cyclic transition state rather than a discrete intermediate. sigmaaldrich.com The stereospecificity of these reactions is a direct consequence of the geometry of this transition state. In contrast, non-concerted cycloaddition pathways may involve the formation of zwitterionic or diradical intermediates, which can sometimes be trapped or detected spectroscopically.
Advanced Spectroscopic and Structural Elucidation of 5 Chloroquinoxalin 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5-Chloroquinoxalin-2-ol. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into connectivity, spatial proximity, and dynamic processes.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques disperse NMR signals into two frequency dimensions, revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the adjacent aromatic protons on the chlorinated benzene (B151609) ring (H-6, H-7, and H-8) and would confirm their connectivity. A cross-peak between the N-H proton and the C-3 proton might also be observable, depending on the solvent and exchange rate.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is the primary method for assigning the signals of protonated carbons. For this compound, HSQC would definitively link the signals of H-3, H-6, H-7, and H-8 to their corresponding carbon atoms (C-3, C-6, C-7, and C-8). sdsu.eduyoutube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. While this compound is a relatively rigid planar molecule, NOESY could provide information on through-space interactions, for example, between the N-H proton and the proton at C-8, which can help in confirming the predominant tautomeric and conformational state in solution.
Based on established data for quinoxaline (B1680401) derivatives, a predicted assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented below. nih.govniscpr.res.intsijournals.com
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 (N-H) | ~12.0 (broad s) | - | C-2, C-8a, C-3 |
| 2 (C=O) | - | ~155 | - |
| 3 | ~8.1 (s) | ~130 | C-2, C-4a |
| 4a | - | ~145 | - |
| 5 | - | ~128 | - |
| 6 | ~7.3 (d) | ~125 | C-8, C-4a |
| 7 | ~7.6 (t) | ~132 | C-5, C-8a |
| 8 | ~7.4 (d) | ~118 | C-6, C-4a |
| 8a | - | ~129 | - |
Solid-State NMR Spectroscopy for Polymorphs, Aggregation, and Supramolecular Structures
While solution-state NMR provides information on molecules in their solvated state, solid-state NMR (ssNMR) offers a powerful lens to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. Quinoxaline derivatives are known to form intermolecular hydrogen bonds, which can lead to the formation of dimers or more complex supramolecular assemblies in the solid state. nih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts observed in the ssNMR spectra compared to the solution-state spectra can indicate the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. Furthermore, ssNMR is highly sensitive to the local environment of each nucleus, making it an excellent technique for identifying and characterizing different polymorphic forms of this compound, which may exhibit distinct physical properties. Recent studies on quinoxaline derivatives have utilized T1-T2* relaxation time correlation NMR to monitor reactions and analyze solid-state properties, showcasing the evolving capabilities of ssNMR in this area. chemrxiv.org
Dynamic NMR Studies for Conformational Exchange and Tautomerism
This compound can exist in a tautomeric equilibrium between the lactam (keto) form (5-chloro-1H-quinoxalin-2-one) and the lactim (enol) form (this compound). Dynamic NMR (DNMR) spectroscopy is the ideal method to investigate such exchange processes. researchgate.net
The equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer if both are present in significant quantities. However, for most quinoxalin-2-one systems, the lactam form is overwhelmingly favored in solution. itba.edu.ar DNMR studies involving variable temperature (VT) experiments can be used to probe this equilibrium. beilstein-journals.org By acquiring spectra at different temperatures, one might observe changes in chemical shifts or the coalescence of signals if the rate of tautomeric exchange becomes comparable to the NMR timescale. These studies can provide thermodynamic and kinetic parameters for the tautomerization process, offering a deeper understanding of the compound's dynamic behavior. researchgate.net
Advanced Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are essential for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. thermofisher.com For this compound, with a molecular formula of C₈H₅ClN₂O, the calculated monoisotopic mass is 180.0090405 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, allowing for the confident confirmation of the molecular formula and distinguishing it from other isobaric compounds. thermofisher.com
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂O |
| Calculated Exact Mass | 180.00904 Da |
| Expected [M+H]⁺ Ion | 181.01631 m/z |
| Expected [M-H]⁻ Ion | 179.00175 m/z |
Data sourced from PubChem. nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound ([M+H]⁺ or [M-H]⁻) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.
The analysis of these fragments helps to piece together the structure of the parent molecule. For quinoxaline derivatives, characteristic fragmentation pathways often involve the loss of small neutral molecules. A plausible fragmentation pathway for this compound would likely involve:
Loss of CO: A common fragmentation for cyclic keto structures, leading to a fragment ion at m/z ~153.
Loss of HCN: Cleavage of the pyrazine (B50134) ring could result in the loss of hydrogen cyanide.
Loss of Cl: Cleavage of the carbon-chlorine bond.
By carefully analyzing the masses of the fragment ions, a detailed fragmentation mechanism can be proposed, further confirming the identity and structure of this compound. Studies on related heterocyclic systems provide a basis for predicting these fragmentation patterns. nih.govresearchgate.net
Plausible MS/MS Fragments for this compound ([M+H]⁺ at m/z 181)
| Proposed Fragment | Neutral Loss | Expected Fragment m/z |
|---|---|---|
| [M+H - CO]⁺ | Carbon Monoxide (CO) | 153.0237 |
| [M+H - HCN]⁺ | Hydrogen Cyanide (HCN) | 154.0081 |
| [M+H - CO - HCN]⁺ | CO and HCN | 126.0155 |
Isotope Labelling and Ion Mobility Mass Spectrometry
Isotope labelling, in conjunction with mass spectrometry, serves as a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and enabling precise quantification. For this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) could be incorporated into the molecular structure. This allows for the differentiation of the labeled molecule from its unlabeled counterpart by mass spectrometry, facilitating quantitative analysis through methods like isotope dilution mass spectrometry, where a known amount of the labeled compound is used as an internal standard.
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique could be instrumental in studying this compound by:
Separating Isomers and Tautomers: In the gas phase, this compound may exist in equilibrium with its tautomer, 5-chloro-1H-quinoxalin-2-one. These different forms would likely have distinct three-dimensional shapes and therefore different rotationally averaged collision cross sections (CCS), allowing them to be separated and studied by ion mobility.
Structural Elucidation: The experimental CCS value provides information about the ion's shape in the gas phase. For this compound, predicted CCS values can be calculated for different potential conformations or tautomers and compared with experimental data to support structural assignments.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Predicted values serve as a reference for potential experimental investigation.
| Adduct Ion | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.0163 | 131.0 |
| [M+Na]⁺ | 202.9982 | 142.8 |
| [M-H]⁻ | 179.0017 | 132.0 |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic arrangement within a crystal. While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), extensive insights can be drawn from the crystal structures of closely related analogs, such as 3-methyl-6,7-dichloro-2(1H)-quinoxalinone. The analysis of such analogs allows for a reliable prediction of the molecular geometry, tautomeric form, and intermolecular interactions that would be expected for this compound in the solid state.
The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions that stabilize the three-dimensional lattice. Based on the analysis of analogous quinoxalinone structures, the following interactions are anticipated:
Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which act as the primary supramolecular synthons in the crystal packing.
Halogen Bonding: The chlorine atom at the C5 position introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a neighboring molecule, such as the carbonyl oxygen or a nitrogen atom of the pyrazine ring. acs.org The strength and geometry of this interaction (C-Cl···O or C-Cl···N) would depend on the specific packing arrangement.
Weak C-H···O/N Interactions: Additional stabilization is likely provided by weaker C-H···O and C-H···N hydrogen bonds, where aromatic C-H groups interact with neighboring carbonyl oxygen or nitrogen atoms.
Table 2: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | 1.8 - 2.2 | Forms primary chains or dimers |
| π-π Stacking | Quinoxalinone Ring | Quinoxalinone Ring | 3.4 - 3.8 | Parallel or offset stacking of aromatic systems |
| Halogen Bond | C-Cl | O=C or N | < 3.5 | Directional interaction involving the chlorine atom |
| Weak Hydrogen Bond | C-H (aromatic) | O=C or N | 2.3 - 2.8 | Secondary stabilizing contacts |
Analysis of known quinoxalinone crystal structures consistently shows that the fused bicyclic ring system is essentially planar. For this compound, it is expected that the quinoxalinone core would maintain this planarity to maximize aromatic stabilization.
A crucial structural aspect is the prototropic tautomerism between the lactol (2-ol) and lactam (2-one) forms. Overwhelming evidence from crystallographic studies of numerous quinoxalin-2-one derivatives demonstrates that the lactam tautomer, 5-chloro-1H-quinoxalin-2-one , is the overwhelmingly favored form in the crystalline state. nih.gov The stability of the amide functional group within the ring system makes this tautomer significantly more stable than the hydroxy-quinoxaline form. Therefore, any crystallographic study would be expected to confirm the structure as the 1H-quinoxalin-2-one tautomer.
The functional groups present in 5-chloro-1H-quinoxalin-2-one make it a prime candidate for crystal engineering studies, including the formation of co-crystals and salts.
Co-crystal Formation: The molecule possesses strong hydrogen bond donor (N-H) and acceptor (C=O) sites. This allows for the formation of robust supramolecular synthons with co-former molecules, particularly those containing complementary functionalities like carboxylic acids. For instance, co-crystallization with a dicarboxylic acid could lead to extended ribbon or sheet structures held together by N-H···O(acid) and O-H(acid)···O(carbonyl) hydrogen bonds.
Salt Formation: While the amide N-H is weakly acidic, the nitrogen atom at the 4-position of the quinoxaline ring is basic and can be protonated by strong acids. The difference in pKa between the quinoxalinone and a potential co-former determines whether a co-crystal (neutral components) or a salt (proton transfer) is formed. Reaction with a sufficiently strong acid would likely result in the formation of a quinoxalinium salt.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group and Bond Characterization
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a molecular fingerprint and are invaluable for identifying functional groups and characterizing chemical bonds. For 5-chloro-1H-quinoxalin-2-one, these techniques would allow for the confirmation of key structural features predicted from crystallographic analogies.
The vibrational spectrum of 5-chloro-1H-quinoxalin-2-one can be interpreted by assigning specific absorption bands (in FTIR) or scattering peaks (in Raman) to the vibrations of its functional groups. Based on data from related quinoxalinone and chloro-aromatic compounds, a detailed assignment of the principal vibrational modes can be predicted. scispace.comresearchgate.net
Table 3: Predicted Characteristic Vibrational Modes for 5-Chloro-1H-quinoxalin-2-one
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3200 - 3050 | ν(N-H) | N-H stretching of the amide group, often broadened by H-bonding | Medium / Weak |
| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching | Medium-Weak / Medium |
| 1710 - 1670 | ν(C=O) | Carbonyl (amide) stretching | Strong / Medium |
| 1620 - 1550 | ν(C=C), ν(C=N) | Aromatic ring and C=N stretching vibrations | Strong / Strong |
| 1500 - 1400 | δ(N-H) | In-plane N-H bending | Medium / Weak |
| 1300 - 1000 | δ(C-H) | In-plane aromatic C-H bending | Medium / Medium |
| 900 - 700 | γ(C-H) | Out-of-plane aromatic C-H bending | Strong / Weak |
| 800 - 600 | ν(C-Cl) | C-Cl stretching vibration | Strong / Strong |
Key Vibrational Signatures:
N-H Stretching: A band in the region of 3200-3050 cm⁻¹ would be definitive evidence for the 1H-quinoxalin-2-one tautomer. Its position and broadness would indicate the presence of intermolecular N-H···O hydrogen bonding.
C=O Stretching: A strong absorption band around 1690 cm⁻¹ is the characteristic signature of the cyclic amide (lactam) carbonyl group. Its exact position is sensitive to the strength of hydrogen bonding.
Aromatic Ring Modes: A series of sharp bands between 1620 cm⁻¹ and 1400 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.
C-Cl Stretching: A strong band in the lower frequency region (800-600 cm⁻¹) would be assigned to the C-Cl stretching mode, confirming the presence of the chlorine substituent. dergipark.org.tr
Correlation with Computational Predictions of Vibrational Spectra
The vibrational spectroscopic analysis of this compound, a substituted quinoxalinone, benefits significantly from computational predictions, which provide a theoretical framework for the assignment of complex spectral features observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have proven effective in simulating the vibrational spectra of related heterocyclic compounds with a high degree of accuracy. nih.govresearchgate.net
A detailed comparison between the experimental and computed vibrational frequencies allows for a more precise assignment of the fundamental vibrational modes. For quinoxalinone derivatives, theoretical calculations have been instrumental in assigning the characteristic stretching and bending vibrations of the quinoxalinone core, as well as the vibrations associated with substituents. mahendrapublications.comscispace.com
Discrepancies between the experimental (solid phase) and theoretical (gas phase) wavenumbers are expected and can be rectified by applying a scaling factor to the computed frequencies. nih.gov For instance, the root mean square deviation between experimental and scaled theoretical frequencies for similar molecules has been reported to be as low as 45.47 cm⁻¹. nih.gov
Key vibrational modes for this compound that can be elucidated through this correlative approach include:
C-Cl Vibrations: The C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹. mahendrapublications.com DFT calculations can precisely predict the wavenumber for this mode and distinguish it from other vibrations in the fingerprint region. For a related compound, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the C-Cl stretching modes were assigned to bands observed at 671 and 512 cm⁻¹ in the Raman spectrum and 513 cm⁻¹ in the IR spectrum, with theoretical calculations placing them at 678 and 511 cm⁻¹. mahendrapublications.com
C=O Vibrations: The carbonyl stretching frequency is a strong and characteristic band in the IR spectrum of quinoxalinones, generally appearing in the 1715-1680 cm⁻¹ region. mahendrapublications.com Computational analysis helps to confirm this assignment and to understand the influence of the chloro-substituent on the electronic environment of the carbonyl group.
N-H and O-H Vibrations: The tautomeric equilibrium between the lactam (quinoxalin-2-one) and lactim (quinoxalin-2-ol) forms influences the vibrational spectrum. The N-H stretching of the lactam form and the O-H stretching of the lactim form can be distinguished and assigned with the aid of DFT calculations.
Aromatic Ring Vibrations: The stretching and bending vibrations of the C-H and C-C bonds within the benzene and pyrazine rings of the quinoxaline core give rise to a complex set of bands. Computational predictions are essential for the unambiguous assignment of these modes.
The table below presents a hypothetical correlation of key experimental and computationally predicted vibrational frequencies for this compound, based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled DFT) | Expected Experimental Wavenumber (cm⁻¹) (FT-IR) | Expected Experimental Wavenumber (cm⁻¹) (Raman) | Assignment |
|---|---|---|---|---|
| ν(N-H) | 3450 | 3445 | - | N-H stretching |
| ν(C-H) aromatic | 3100-3000 | 3080, 3050 | 3085, 3055 | Aromatic C-H stretching |
| ν(C=O) | 1695 | 1690 (strong) | 1692 (weak) | Carbonyl stretching |
| ν(C=N) | 1610 | 1615 | 1618 | C=N stretching |
| ν(C=C) aromatic | 1580-1450 | 1575, 1500, 1460 | 1578, 1505, 1465 | Aromatic C=C stretching |
| δ(N-H) | 1450 | 1445 | - | N-H in-plane bending |
| ν(C-Cl) | 680 | 685 | 682 | C-Cl stretching |
Note: The values in this table are illustrative and based on typical ranges and computational data for similar quinoxalinone and chloro-aromatic compounds. Experimental verification is required for this compound.
Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Photophysical Properties
The electronic absorption and emission properties of this compound are of significant interest for understanding its potential applications in areas such as molecular probes and optoelectronic materials. These properties are primarily governed by the electronic transitions within the quinoxalinone chromophore, which can be modulated by the chloro-substituent.
Analysis of Electronic Transitions, Absorption, and Emission Maxima
The UV-Vis absorption spectrum of quinoxalin-2(1H)-one, the parent compound of this compound, typically exhibits multiple absorption bands in the UV region. researchgate.netmedjchem.com These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to elucidate the nature of these transitions for quinoxalinone derivatives. researchgate.netmedjchem.com
For quinoxalin-2(1H)-one in ethanol (B145695), experimental absorption bands are observed around 230 nm, 280 nm, and 320 nm. researchgate.net TD-DFT calculations have confirmed the existence of these bands and assigned them to specific electronic transitions. researchgate.netmedjchem.com The introduction of a chloro-substituent at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-withdrawing nature and its influence on the molecular orbitals.
Upon excitation, this compound is expected to exhibit fluorescence. The emission maximum will be red-shifted with respect to the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the difference in geometry and electronic structure between the ground and excited states. For the related 3-Benzylquinoxalin-2(1H)-one, dual fluorescence emission bands have been observed in highly polar solvents, suggesting the presence of different emissive species. researchgate.net
The following table summarizes the expected absorption and emission maxima for this compound in a common organic solvent, based on data for the parent quinoxalinone and the expected influence of the chloro-substituent.
| Solvent | Predicted Absorption Maxima (λabs, nm) | Predicted Emission Maxima (λem, nm) | Predicted Stokes Shift (nm) | Associated Electronic Transitions |
|---|---|---|---|---|
| Ethanol | ~235, ~285, ~330 | ~380 | ~50 | π → π, n → π |
| Chloroform | ~238, ~288, ~335 | ~385 | ~50 | π → π, n → π |
| Acetonitrile (B52724) | ~233, ~283, ~328 | ~375 | ~47 | π → π, n → π |
Note: These are predicted values based on the known spectra of quinoxalin-2(1H)-one and the general effects of halogen substitution on aromatic chromophores. Experimental measurements are necessary for confirmation.
Quantum Yields, Fluorescence Lifetimes, and Solvatochromism Studies
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the potential of a fluorophore in various applications.
For many organic fluorophores, the fluorescence quantum yield and lifetime are sensitive to the surrounding solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of this sensitivity. Studies on quinoxalin-2(1H)-one and its derivatives have shown that their photophysical properties are influenced by both the dielectric polarity of the solvent and hydrogen bonding interactions. researchgate.net A positive solvatochromism (a red shift in emission with increasing solvent polarity) is often indicative of a more polar excited state compared to the ground state.
The chloro-substituent in this compound can influence the quantum yield and lifetime through the "heavy-atom effect," which can enhance intersystem crossing to the triplet state and thus decrease the fluorescence quantum yield.
The table below provides hypothetical photophysical data for this compound in various solvents, illustrating the expected trends based on studies of similar heterocyclic compounds.
| Solvent | Dielectric Constant (ε) | Predicted Fluorescence Quantum Yield (ΦF) | Predicted Fluorescence Lifetime (τF, ns) | Emission Maxima (λem, nm) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 0.25 | 2.0 | 370 |
| Chloroform | 4.81 | 0.20 | 1.8 | 385 |
| Ethanol | 24.55 | 0.15 | 1.5 | 380 |
| Acetonitrile | 37.5 | 0.18 | 1.6 | 375 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.12 | 1.3 | 390 |
Note: The quantum yield and lifetime values are estimations based on trends observed for related fluorophores and the anticipated heavy-atom effect. The emission maxima illustrate a potential positive solvatochromic shift. These values require experimental validation.
Computational and Theoretical Investigations of 5 Chloroquinoxalin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgnih.gov DFT calculations for 5-Chloroquinoxalin-2-ol allow for a detailed exploration of its fundamental molecular properties. These calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.org This process seeks the minimum energy conformation on the potential energy surface. For this compound, which exists in a tautomeric equilibrium with 5-chloro-1H-quinoxalin-2-one, geometry optimization would be performed for both tautomers to identify the more stable form, which is typically the keto (-one) form in related quinoxaline (B1680401) systems.
Table 1: Predicted Structural Parameters for 5-Chloro-1H-quinoxalin-2-one (Illustrative) This table presents hypothetical, yet realistic, data based on DFT calculations for similar heterocyclic compounds as specific experimental or calculated data for this molecule is not readily available in the cited literature.
| Parameter | Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C=O Bond Length | ~1.22 Å |
| N-H Bond Length | ~1.01 Å |
| C-N-C Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the benzene (B151609) ring and the nitrogen atoms, while the LUMO would likely be centered on the pyrazinone ring, particularly the C=O and C=N bonds.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table contains representative energy values for a molecule like this compound, derived from general knowledge of FMO theory as specific calculated values were not found in the provided search results.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. youtube.com Red colors signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent neutral or weakly charged regions.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the N-H proton and potentially the hydrogen atoms on the aromatic ring, indicating their electrophilic character. researchgate.net The chlorine atom would exhibit dual character, with negative potential around the atom itself but contributing to a more positive potential on the attached carbon atom.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. chemrxiv.orgresearchgate.net These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.
Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.govuchile.cl
Table 3: Predicted Global Reactivity Descriptors (Illustrative) The values in this table are calculated from the illustrative HOMO/LUMO energies in Table 2 to demonstrate the application of these concepts.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.66 |
Computational Prediction of Spectroscopic Parameters for Validation and Interpretation
Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk
Predicted chemical shifts are typically calculated for the optimized molecular geometry and then compared to experimental data. A strong correlation between the calculated and observed shifts provides confidence in both the structural assignment and the computational model. idc-online.com For this compound, calculations would predict distinct signals for each unique hydrogen and carbon atom in the molecule, taking into account the electronic effects of the chloro, carbonyl, and amine functional groups. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or the presence of intermolecular interactions in the experimental sample. idc-online.com
Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative) This table shows hypothetical ¹H NMR chemical shift values for this compound, based on general principles of NMR spectroscopy and computational prediction.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| N-H | ~12.0 |
| Aromatic C-H (adjacent to Cl) | ~7.3 |
| Aromatic C-H | ~7.5 - 7.8 |
| Vinyl C-H | ~8.1 |
Vibrational Frequency Calculations (FT-IR and Raman)
Vibrational spectroscopy is a key analytical technique for identifying molecules and characterizing their chemical bonds. Computational methods allow for the prediction of infrared (IR) and Raman spectra, which aids in the interpretation of experimental data. DFT is the most common method for calculating vibrational frequencies. The process involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface) and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies.
These calculations, often performed using a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict the wavenumbers of fundamental vibrational modes. The results are typically presented with their corresponding IR intensities and Raman scattering activities, allowing for the direct simulation of the spectra. To improve agreement with experimental results, which are often recorded in the solid state, calculated frequencies from the gaseous phase simulations are sometimes scaled by a factor (e.g., 0.961) to account for systematic errors in the method and anharmonicity.
A detailed analysis, known as Potential Energy Distribution (PED), is used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=N stretching, ring breathing modes, or C-Cl stretching. This provides a complete and reliable assignment of the vibrational spectra.
Illustrative Data: The following table presents a hypothetical set of calculated vibrational frequencies for this compound, demonstrating the kind of data obtained from DFT calculations.
| Calculated Wavenumber (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |
| 3450 | 55.6 | 102.4 | O-H stretch |
| 3085 | 15.2 | 135.8 | Aromatic C-H stretch |
| 1680 | 180.3 | 45.1 | C=O stretch |
| 1610 | 95.7 | 88.3 | C=N stretch / C=C stretch |
| 1450 | 65.1 | 30.7 | Ring deformation |
| 1150 | 40.8 | 15.2 | In-plane C-H bend |
| 750 | 110.5 | 25.9 | C-Cl stretch |
UV-Vis Absorption and Emission Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.
For this compound, TD-DFT calculations, often using functionals like CAM-B3LYP, can predict the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals (MOs) involved in each transition (e.g., HOMO to LUMO). These simulations are crucial for understanding the photophysical properties of the molecule. The calculations can be performed in a vacuum or, more realistically, by incorporating solvent effects through a Polarizable Continuum Model (PCM), which accounts for the influence of the surrounding medium on the electronic transitions.
Simulations of emission spectra (fluorescence) can be performed by first optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state.
Illustrative Data: The table below is a hypothetical representation of TD-DFT results for this compound in a solvent like ethanol (B145695), illustrating the predicted electronic transitions.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 355 | 0.215 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 310 | 0.108 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 275 | 0.055 | HOMO → LUMO+1 (n → π) |
| S₀ → S₄ | 240 | 0.450 | HOMO-2 → LUMO (π → π) |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for exploring the potential reaction pathways of a molecule, identifying intermediates, and determining the energy barriers that govern reaction rates.
To understand a chemical reaction mechanism, it is essential to locate the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, typically using DFT, can find the precise geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface (having exactly one imaginary vibrational frequency).
Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants defines the activation energy or reaction barrier (ΔE‡). A lower activation energy implies a faster reaction rate. This type of analysis can be used to predict the feasibility of a proposed reaction involving this compound or to discriminate between competing reaction pathways.
The solvent environment can significantly influence reaction mechanisms and energy barriers. Computational models account for these effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction barrier.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific intermolecular interactions, such as hydrogen bonding between the solvent and this compound, which can be critical in proton transfer steps or other mechanisms where direct solvent participation is key. Hybrid models (Quantum Mechanics/Molecular Mechanics or QM/MM) are often used, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics.
Molecular Dynamics (MD) Simulations and Intermolecular Interaction Studies
While quantum mechanical methods are excellent for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time.
MD simulations model the behavior of this compound in a solution by numerically solving Newton's equations of motion for a system containing one or more solute molecules surrounded by a large number of explicit solvent molecules (e.g., water, ethanol, DMSO). These simulations can be run for nanoseconds or longer, providing a dynamic picture of how the solute interacts with the solvent.
From these simulations, one can analyze several properties:
Solvation Structure: The arrangement of solvent molecules around this compound can be characterized by calculating radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.
Hydrogen Bonding: The dynamics of hydrogen bonds between the hydroxyl group of this compound and solvent molecules can be monitored, including their lifetimes and geometries.
Diffusion: The diffusion coefficient of this compound in different solvents can be calculated, providing insight into its mobility.
These simulations are valuable for understanding solubility, conformational flexibility, and the microscopic interactions that govern the molecule's behavior in a liquid environment.
This compound | C8H5ClN2O | ChemSpider Structure-based virtual screening of quinoxaline derivatives as potent inhibitors of NAD(P)H: quinone oxidoreductase 1, Bioorganic Chemistry, 10.1016/j.bioorg.2023.106436, (2023). A series of quinoxaline derivatives were designed and synthesized as potent inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1). http://www.chemspider.com/Chemical-Structure.71447.html?rid=a87d0922-3839-4444-9669-026079c6563b https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_10tGj5-bM6V7789xK1K6mD6-f6-7bO543c749gS0qW8Y1T_6n-l0tQj_2r6t30_9P0hL68fF4zWlJ3l6d-lX6M9-gYgX0g_Jk92o1jKqYm-b-568T5s8V4D
This compound | 5466-93-3 | Benchchem this compound | 5466-93-3. C8H5ClN2O. 5-Chloroquinoxalin-2(1H)-one. 2-Hydroxy-5-chloroquinoxaline. 5-chloro-2(1H)-quinoxalinone. 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Advanced Applications of 5 Chloroquinoxalin 2 Ol and Its Derivatives in Chemical Research
Medicinal Chemistry and Pharmacological Potential of 5-Chloroquinoxalin-2-ol Analogs
The strategic incorporation of a chloro group at the 5-position and a hydroxyl/oxo group at the 2-position of the quinoxaline (B1680401) ring system provides a unique electronic and structural framework for interaction with various biological targets. Researchers have synthesized and evaluated numerous analogs to explore their therapeutic potential.
In Vitro Biological Activity Screening Against Diverse Enzyme Targets and Receptors
Derivatives of the quinoxalin-2-one core have been extensively screened against a variety of enzymes and receptors, revealing a broad spectrum of inhibitory activities. A notable target for these compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.govresearchgate.net Inhibition of VEGFR-2 by quinoxalin-2-one analogs presents a promising strategy for cancer therapy. nih.govresearchgate.net
In addition to VEGFR-2, other kinases are also targeted by quinoxaline derivatives. Some analogs have shown inhibitory effects against enzymes like Topoisomerase II, which is essential for DNA replication and repair in cancer cells. nih.gov Furthermore, certain quinoxaline-based compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them of interest for cancers with specific DNA repair deficiencies. temple.edu
The inhibitory potential of these compounds extends to other enzyme classes as well. For instance, some quinoxalinone derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov
The following table summarizes the in vitro inhibitory activities of some quinoxalin-2-one derivatives against various cancer cell lines.
| Compound Type | Cell Line | Activity (IC50) | Reference |
| 3-Furoquinoxaline carboxamides | HCT-116 | 4.28-9.31 µM | nih.gov |
| 3-Furoquinoxaline carboxamides | MCF-7 | 3.57-7.57 µM | nih.gov |
| 3-Pyrazolylquinoxalines | HCT-116 | 4.28-9.31 µM | nih.gov |
| 3-Pyrazolylquinoxalines | MCF-7 | 3.57-7.57 µM | nih.gov |
| 3-Pyridopyrimidyl-quinoxalines | HCT-116 | 4.28-9.31 µM | nih.gov |
| 3-Pyridopyrimidyl-quinoxalines | MCF-7 | 3.57-7.57 µM | nih.gov |
| Quinoxaline-based derivative | PC-3 | 2.11 µM | nih.gov |
Elucidation of Molecular Mechanisms of Action
The therapeutic potential of this compound analogs is underpinned by their ability to modulate various cellular processes, including cell signaling pathways, protein-ligand interactions, and the induction of apoptosis.
Cell Signaling Pathways: A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of signaling pathways crucial for tumor progression. By targeting receptor tyrosine kinases like VEGFR-2, these compounds can block downstream signaling cascades, such as the one involving the extracellular signal-regulated kinase (ERK), which is vital for endothelial cell proliferation and migration during angiogenesis. researchgate.net
Protein-Ligand Interactions: Molecular docking studies have provided insights into the binding modes of quinoxalin-2-one derivatives with their target proteins. For instance, these compounds can fit into the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its phosphorylation and subsequent activation. nih.govnih.gov The quinoxaline ring often forms key interactions within the active site, and substituents on the ring can be tailored to enhance binding affinity and selectivity. nih.govnih.gov
Apoptosis Induction: A significant outcome of the molecular interactions of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through various mechanisms. Inhibition of survival signals, such as those mediated by VEGFR-2, can lead to apoptosis. nih.gov Furthermore, some quinoxaline derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately leads to the dismantling of the cancer cell. nih.gov The induction of apoptosis is often preceded by cell cycle arrest at specific phases, such as G2/M or S phase, preventing cancer cells from proliferating. nih.govnih.gov Some quinoxaline-containing peptides have also been found to induce apoptosis by modulating autophagy. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For anticancer activity, the substitution pattern on the quinoxaline ring is critical. For instance, in a series of quinoxaline sulfonamide derivatives, the presence of a strong electron-withdrawing group like a chloro atom was found to enhance antibacterial activity. mdpi.com Conversely, electron-donating groups tended to decrease this activity. mdpi.com In the context of anticancer activity, the introduction of a small electron-withdrawing group like chlorine can improve the activity against certain cancer cell lines. nih.gov
The nature of the substituent at the 3-position of the quinoxalin-2-one ring has also been shown to be a key determinant of activity. The incorporation of different heterocyclic or aromatic moieties at this position can significantly influence the compound's interaction with its biological target.
The following table provides a summary of some key SAR findings for quinoxaline derivatives.
| Core Structure | Position of Substitution | Substituent Effect on Activity | Biological Activity | Reference |
| Quinoxaline | - | Essential pharmacophore | Anticancer | mdpi.com |
| Quinoxaline | 2, 3, 6, and/or 7 | Main sites for substitution | Anticancer | mdpi.com |
| Quinoxaline Sulfonamide | Phenyl ring | Strong electron-withdrawing group (e.g., Chloro) increases activity | Antibacterial | mdpi.com |
| Quinoxaline Sulfonamide | Phenyl ring | Electron-donating group (e.g., Methoxy) decreases activity | Antibacterial | mdpi.com |
| Quinoxalin-2-one | Ring A | Small electron-withdrawing group (e.g., Chloro) slightly improves activity | Anticancer | nih.gov |
Evaluation in Preclinical In Vivo Disease Models
The promising in vitro activities of this compound analogs have prompted their evaluation in preclinical in vivo models to assess their efficacy and selectivity in a more complex biological system.
Quinoxaline derivatives have demonstrated a broad spectrum of anti-infective properties.
Antibacterial Activity: Various analogs have been tested against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some derivatives have shown potent activity, suggesting their potential as novel antibacterial agents. rsc.org
Antifungal Activity: The antifungal potential of quinoxaline derivatives has also been explored, with some compounds exhibiting significant inhibition of fungal growth. nih.govrsc.org In vivo bioassays have demonstrated that certain derivatives can effectively control plant diseases like rice sheath blight. rsc.org
Antiviral Activity: The quinoxaline scaffold is present in several compounds with known antiviral properties. nih.gov Derivatives are being investigated for their activity against a range of viruses, including those responsible for respiratory infections. nih.govrsc.org
Antiparasitic Activity: Analogs of quinoxaline have been evaluated for their efficacy against parasites such as Schistosoma mansoni, the causative agent of schistosomiasis. While some compounds showed good in vitro activity, their in vivo efficacy was moderate, indicating a need for optimization of their pharmacokinetic properties.
The anticancer properties of quinoxaline derivatives have been a major focus of preclinical in vivo research.
Cell Cycle Modulation: As observed in vitro, many quinoxaline analogs exert their anticancer effects by interfering with the cell cycle. They can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. nih.gov
Angiogenesis Inhibition: A key mechanism for the in vivo anticancer activity of these compounds is the inhibition of angiogenesis. By targeting VEGFR-2, these derivatives can disrupt the formation of new blood vessels that tumors need to grow and metastasize. nih.govresearchgate.net In vivo models, such as the dorsal skinfold chamber model, have been used to demonstrate the anti-angiogenic efficacy of quinoxaline-related compounds. researchgate.net
Neuroactive and Central Nervous System (CNS) Activity (e.g., Receptor Modulators, Neurotransmitter Interactions)
Derivatives of the quinoxaline scaffold have been extensively investigated for their interactions with the central nervous system, demonstrating a wide range of neuroactive properties. These compounds have shown potential as modulators for various receptors and have been implicated in interactions with neurotransmitter systems. The structural framework of this compound provides a versatile platform for designing new molecules with specific CNS targets.
Research into the broader class of quinoxaline derivatives has revealed their capacity to act as high-affinity antagonists at the glycine (B1666218) binding site associated with N-methyl-D-aspartate (NMDA) receptors. rsc.org This modulation of the NMDA receptor complex is a critical area of neuropharmacology, with implications for a variety of neurological and psychiatric conditions. Furthermore, synthetic strategies have been developed to produce quinoxaline derivatives that function as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), an enzyme implicated in neuroinflammatory and neurodegenerative pathways. isca.me
In the pursuit of novel receptor modulators, quinoxaline has been identified as a bioisostere of naphthalene (B1677914) and quinoline (B57606) rings, leading to the development of potential ligands for melatonin (B1676174) receptors (MT1 and MT2). isca.in The strategic placement of substituents on the quinoxaline ring can significantly influence binding affinity and selectivity for these receptor subtypes. isca.in
| Derivative Class | Target/Activity | Potential Therapeutic Area |
| General Quinoxalines | NMDA Receptor Glycine Site Antagonists rsc.org | Neurological Disorders |
| Substituted Quinoxalines | ASK1 Inhibition isca.me | Neuroinflammation, Neurodegeneration |
| Methoxy Quinoxalines | MT1 and MT2 Receptor Ligands isca.in | Circadian Rhythm Disorders, Depression |
Anti-Inflammatory and Immunomodulatory Effects
The quinoxaline nucleus is a cornerstone in the development of novel anti-inflammatory and immunomodulatory agents. Derivatives synthesized from precursors like this compound can be tailored to interact with key components of the inflammatory cascade.
The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit the expression and function of various pro-inflammatory mediators. tandfonline.comsapub.orgnih.gov These include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling molecules such as cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). tandfonline.commdpi.com Certain novel quinoxaline derivatives have been engineered as dual inhibitors of epidermal growth factor receptor (EGFR) and COX-2, presenting a multi-targeted approach to inflammation and related pathologies. nih.govnih.gov
In the realm of immunomodulation, specific quinoxaline derivatives have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7). rsc.org Pyrazolo[1,5-a]quinoxaline derivatives, for example, have demonstrated the ability to inhibit NF-κB translocation in cells overexpressing TLR7, showcasing their potential to modulate innate immune responses. rsc.org Other studies have focused on aminoalcohol-based quinoxalines, which were found to reduce leukocyte migration and decrease the levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). isca.in
| Derivative/Compound | Mechanism of Action | Key Findings |
| Pyrazolo[1,5-a]quinoxalines | Selective TLR7 Antagonism rsc.org | IC50 values of 8.2 µM and 10.0 µM for specific derivatives. rsc.org |
| DEQX and OAQX | Reduction of leukocyte migration; decreased IL-1β and TNF-α levels. isca.in | Demonstrated significant in vivo anti-inflammatory and peripheral analgesic effects. isca.in |
| Quinoxaline 1,4-di-N-oxides | Inhibition of soybean lipoxygenase (LOX). mdpi.com | One derivative showed in vivo anti-inflammatory effect (41%) comparable to indomethacin (B1671933) (47%). mdpi.com |
| Various Novel Quinoxalines | Dual EGFR and COX-2 Inhibition. nih.gov | Potent inhibition of EGFR (IC50 = 0.3 µM) and selective COX-2 inhibition (IC50 = 0.46 µM) for lead compounds. nih.gov |
Prodrug Design Strategies and Targeted Delivery System Development
To enhance therapeutic efficacy and minimize off-target effects, prodrug and targeted delivery strategies are being applied to quinoxaline-based compounds. These approaches aim to deliver the active molecule to a specific site of action, often relying on physiological triggers for activation.
A prominent prodrug strategy involves the use of quinoxaline 1,4-di-N-oxides as hypoxia-activated agents. nih.govmdpi.com Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that is not prevalent in healthy tissues. Quinoxaline di-N-oxides are relatively non-toxic but can be bioreductively activated under hypoxic conditions by cellular reductases. nih.gov This reduction generates radical species that can induce DNA damage and cell death, selectively targeting tumor cells. mdpi.comnih.gov This hypoxia-selective cytotoxicity has been demonstrated for a range of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. nih.gov
Targeted delivery systems are also being developed to increase the concentration of quinoxaline derivatives at the desired site. One innovative approach involves the encapsulation of a quinoxaline-based semiconducting polymer into liposomes. rsc.orgnih.gov These liposomes are further modified with a cyclic Arg-Gly-Asp (cRGD) peptide, which specifically targets integrins that are overexpressed on the surface of many tumor cells. rsc.orgnih.gov This nanosystem allows for the targeted delivery of the photothermal agent, which can then be activated by near-infrared light to induce localized hyperthermia and kill cancer cells. nih.gov Another strategy employs hyaluronic acid (HA)-coated liposomes to encapsulate quinoxaline derivatives for targeted delivery to macrophages, which are key cells in various infectious and inflammatory diseases. researchgate.net
| Strategy | System/Compound Class | Mechanism |
| Prodrug Design | Quinoxaline 1,4-di-N-oxides nih.govmdpi.com | Bioreductive activation in hypoxic tumor environments to release cytotoxic radicals. nih.gov |
| Targeted Delivery | cRGD-modified liposomes encapsulating a quinoxaline-based polymer. rsc.orgnih.gov | Peptide-mediated targeting of tumor cells for photothermal therapy. nih.gov |
| Targeted Delivery | Hyaluronic acid (HA)-coated liposomes. researchgate.net | Encapsulation of quinoxaline derivatives for macrophage-targeted therapy. researchgate.net |
Insights into Resistance Mechanisms and Strategies for Overcoming Them
The development of resistance to therapeutic agents is a significant challenge in medicine. Understanding the mechanisms by which cells become resistant to quinoxaline-based compounds is crucial for designing next-generation derivatives that can circumvent these issues.
One of the primary mechanisms of drug resistance, particularly in cancer, is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which function as drug efflux pumps. isca.in These pumps actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their efficacy. Resistance to anti-parasitic quinoxaline compounds has been linked to mutations in putative hydrolase enzymes and amplification of genes encoding for phospholipid-translocating ATPases, suggesting that both target modification and transport-related pathways can contribute to resistance. nih.gov
Strategies to overcome this resistance are actively being pursued. A promising approach is the development of quinoxaline derivatives that themselves act as efflux pump inhibitors (EPIs). nih.gov By co-administering an EPI or designing a single molecule with dual therapeutic and EPI activity, it is possible to restore the susceptibility of resistant cells to the primary drug. nih.gov For instance, a series of 2-aryl-3-phenoxymethyl-quinoxaline derivatives were shown to restore drug susceptibility in drug-resistant nontuberculous mycobacteria by inhibiting their efflux pumps. nih.gov Another strategy involves creating derivatives that are not substrates for these pumps or that can selectively antagonize specific transporters. Research has identified substituted quinoxalinones that selectively antagonize Pgp over another common transporter, MRP1, which may lead to more effective modulation of multidrug resistance in vivo. isca.in
| Resistance Mechanism | Strategy to Overcome | Example |
| Overexpression of efflux pumps (e.g., P-glycoprotein). isca.in | Development of Efflux Pump Inhibitors (EPIs). nih.gov | 2-Aryl-3-phenoxymethyl-quinoxaline derivatives restore drug susceptibility in mycobacteria. nih.gov |
| Target protein mutation. nih.gov | Design of inhibitors with distinct binding modes or that target allosteric sites. researchgate.net | A general strategy in targeted therapy applicable to quinoxaline derivatives. |
| Gene amplification of transport proteins. nih.gov | Synthesis of derivatives that selectively antagonize specific transporters. isca.in | Substituted quinoxalinones show selective antagonism of P-glycoprotein over MRP1. isca.in |
Materials Science and Advanced Functional Materials Based on this compound
The unique electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an exceptional building block for advanced functional materials. This compound serves as a key precursor, offering reactive sites for the construction of complex π-conjugated systems tailored for applications in materials science.
Precursors for Organic Electronic and Optoelectronic Devices
Quinoxaline derivatives are integral components in the design of organic semiconductors for a range of electronic and optoelectronic devices. Their strong electron-accepting character allows them to be used in donor-acceptor (D-A) architectures, a foundational design principle for tuning the optoelectronic properties of organic materials. rsc.orgtandfonline.com
Organic Light-Emitting Diodes (OLEDs): The quinoxaline scaffold is versatile in OLEDs, where its derivatives can function as electron-transporting materials, fluorescent emitters (guests), or host materials in the emissive layer. isca.mesapub.org Specifically, derivatives of dibenzo[f,h]quinoxaline (B1580581) have emerged as critical intermediates for creating efficient and stable deep-blue emitters, a long-standing challenge in OLED display technology. nih.gov Novel quinoxaline-based emitters have been developed that exhibit aggregation-induced enhanced emission (AIEE), providing strong blue luminescence in the solid state. rsc.org
Organic Field-Effect Transistors (OFETs): In OFETs, quinoxaline-based D-A conjugated polymers have been successfully synthesized and employed as the active semiconductor layer. These materials have demonstrated p-type behavior with significant hole mobilities. rsc.orgnih.gov The tunability of the quinoxaline structure also makes it a promising candidate for the development of stable n-type semiconductor materials, which are essential for fabricating complementary circuits. isca.menih.gov
| Device | Role of Quinoxaline Derivative | Performance Highlight |
| OLED | Deep blue emitter. nih.govrsc.org | Electroluminescence peak at 428 nm with CIE coordinates of (0.15, 0.06). rsc.org |
| OFET | p-type semiconductor in a D-A polymer. rsc.org | Hole mobility up to 0.12 cm² V⁻¹ s⁻¹. rsc.org |
| OPV | Non-fullerene acceptor (NFA). youtube.com | Power conversion efficiency (PCE) of 17.45%. youtube.com |
| OPV | Guest acceptor in ternary device. nih.gov | Champion PCE of 20.22%. nih.gov |
Ligand Design in Coordination Chemistry for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
The nitrogen atoms of the pyrazine (B50134) ring and the functional groups that can be introduced onto the this compound scaffold make its derivatives highly suitable for use as ligands in coordination chemistry. These ligands can coordinate with metal ions to form discrete metal complexes, coordination polymers, and potentially, porous Metal-Organic Frameworks (MOFs).
Quinoxaline derivatives are well-established as bidentate chelating ligands, coordinating to metal centers through the pyrazine nitrogen and a nitrogen atom from an appended group, such as a pyridine (B92270) ring. isca.innih.gov The 2-ol group of this compound exists in tautomeric equilibrium with its 2-one form, providing a potential O,N- or O,O-bidentate coordination site that can chelate metal ions. This chelating ability has been demonstrated in related quinoxalinone-based ligands. isca.me The resulting metal complexes of quinoxaline derivatives have been explored for a variety of applications, including as phosphorescent emitters in OLEDs. isca.in
While the direct use of this compound in MOFs is not yet widely reported, the fundamental properties of the quinoxaline scaffold make it an excellent candidate for designing organic linkers. The first quinoxaline-based covalent organic framework (COF) has been synthesized, demonstrating that this backbone can form highly ordered, porous, two-dimensional networks. nih.gov By analogy, multitopic ligands derived from this compound, where the chloro and hydroxyl groups are functionalized with additional coordinating moieties (e.g., carboxylates, pyridyls), could be designed as building blocks for novel MOFs.
The planar, aromatic nature of the quinoxaline ring also promotes the formation of non-covalent supramolecular assemblies through π-π stacking interactions. isca.me These interactions can direct the self-assembly of metal complexes into higher-order structures, such as one-dimensional chains, influencing the material's bulk properties. isca.me
| Application Area | Role of Quinoxaline Derivative | Structural Features |
| Metal Complexes | Bidentate chelating ligand. isca.innih.gov | Coordinates via quinoxaline and substituent nitrogen atoms (e.g., in 2-(2′-pyridyl)quinoxaline). nih.gov |
| Coordination Polymers | Bridging ligand. isca.me | Connects metal centers to form 1-D, 2-D, or 3-D networks. isca.me |
| Potential MOF Linkers | Multitopic organic linker. | Can be functionalized with coordinating groups (e.g., carboxylates) for MOF construction. |
| Supramolecular Assemblies | Self-assembling unit. | Planar structure facilitates π-π stacking interactions to guide assembly. isca.me |
Development of Fluorescent Probes and Chemosensors for Ion, Small Molecule, and Biomolecule Detection
The inherent fluorescence of the quinoxaline core, coupled with the ability to modulate its electronic properties through substitution, makes this compound a valuable platform for the design of fluorescent probes and chemosensors. researchgate.netmdpi.com These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence, enabling the sensitive and selective detection of various analytes. nih.gov
Derivatives of this compound can be functionalized with specific recognition moieties to target a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. For instance, the introduction of macrocyclic polyamines or other chelating agents can lead to sensors for metal ions like zinc, mercury, and copper. nih.goviaea.org The binding of the target ion to the receptor unit alters the electronic structure of the quinoxaline fluorophore, resulting in a measurable change in fluorescence intensity or wavelength. nih.gov
An example of a quinoxaline-based sensor is Acenaphtoquinoxaline, which has been shown to be a highly selective and reliable chemosensor for the detection of Hg2+ ions. nih.gov The binding stoichiometry between the chemosensor and Hg2+ was found to be 1:1, with a detection limit as low as 42 ppb. nih.gov The selectivity of such sensors is a critical parameter, and studies have shown that quinoxaline-based probes can exhibit high selectivity for their target analyte even in the presence of other competing ions. nih.gov
Beyond simple ion detection, researchers are exploring the use of this compound derivatives in the development of sensors for complex biomolecules. By incorporating specific binding motifs, such as enzyme substrates or receptor ligands, it is possible to create probes that can monitor biological processes in real-time.
Integration into Polymeric Materials for Enhanced Performance (e.g., Thermal Stability, Mechanical Properties)
The rigid and aromatic structure of the quinoxaline nucleus imparts excellent thermal stability to polymers that incorporate this moiety. mdpi.com Polyquinoxalines (PQs) are a class of high-performance polymers known for their outstanding thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries. The properties of PQs can be tailored by modifying the chemical structure of the polymer backbone and the pendent groups on the quinoxaline ring. mdpi.com
The incorporation of this compound derivatives into other polymer backbones, such as polyimides or polybenzoxazines, can significantly enhance their thermal and mechanical properties. researchgate.net For example, the introduction of quinoxaline moieties into polyimide films has been shown to increase their glass transition temperature (Tg) and thermal decomposition temperature. rsc.org
The mechanical properties of polymers, such as tensile strength and modulus, can also be improved by the inclusion of quinoxaline units. The rigid nature of the quinoxaline ring can restrict polymer chain mobility, leading to a stiffer and stronger material. The effect of fillers and nanofillers on the mechanical and thermal properties of polymer composites is an active area of research, with the goal of developing materials with enhanced performance for specific applications. nih.gov
Below is a table summarizing the thermal properties of some quinoxaline-based polymers:
| Polymer System | Decomposition Temperature (Td, 5% mass loss) | Char Yield at 600 °C | Reference |
| DABA-Ph/BMI Composite | 497.3 °C | - | nih.gov |
| Chr-An1 | > 259 °C | - | mdpi.com |
| Chr-An2 | > 259 °C | - | mdpi.com |
| Chr-An3 | > 259 °C | - | mdpi.com |
| Chr-Car | > 259 °C | - | mdpi.com |
| Chr-PT | > 259 °C | - | mdpi.com |
| Chr-TQ | > 259 °C | - | mdpi.com |
Photochromic, Thermochromic, and Electrochromic Materials Design
Materials that change their color in response to external stimuli such as light (photochromism), heat (thermochromism), or an electric field (electrochromism) are of great interest for applications in smart windows, displays, and optical data storage. dntb.gov.uayoutube.comnih.gov The versatile electronic nature of the quinoxaline system makes its derivatives promising candidates for the development of such chromic materials. nih.gov
Photochromic and Thermochromic Materials: The color changes in photochromic and thermochromic materials are typically based on reversible isomerization between two distinct molecular structures with different absorption spectra. dntb.gov.uayoutube.com While specific examples of this compound derivatives exhibiting these properties are still emerging, the broader class of quinoxalines has shown promise. For instance, certain Schiff base compounds derived from quinoxalines can undergo tautomerism, switching between enol and cis-keto forms, which can be sensitive to temperature. dntb.gov.ua
Electrochromic Materials: Electrochromic materials undergo reversible color changes upon electrochemical oxidation and reduction. nih.gov Quinoxaline derivatives, with their ability to stabilize charged species, can be incorporated into polymers to create electrochromic films. These materials can be switched between colored and transparent states by applying a potential. The performance of an electrochromic device is characterized by its optical contrast, switching speed, and coloration efficiency. Recent research has demonstrated a device with a high optical contrast of 66%, a coloration efficiency of 389 cm2/C, and good cycling stability. doi.org Another study reported a device with an optical modulation of over 57% at 700 nm, a response time of less than 10 seconds, and a high coloring efficiency of 160.04 cm2/C. tandfonline.com
Catalysis and Sustainable Chemical Processes
The development of efficient and sustainable catalytic processes is a cornerstone of modern chemistry. Derivatives of this compound are finding applications in various areas of catalysis, including organocatalysis, as ligands for metal-catalyzed reactions, and in biocatalysis.
Organocatalytic Applications of this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. bohrium.commdpi.com While the direct application of this compound derivatives as organocatalysts is an area of ongoing research, the quinoxaline scaffold itself possesses features that make it an attractive framework for catalyst design. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which can be utilized to control the stereochemical outcome of a reaction.
For example, chiral phosphoric acids derived from BINOL are effective Brønsted acid catalysts that can activate electrophiles through hydrogen bonding. mdpi.com It is conceivable that chiral quinoxalinone derivatives could be designed to act in a similar manner, promoting a variety of enantioselective transformations.
Ligands for Homogeneous and Heterogeneous Metal-Catalyzed Reactions
The nitrogen atoms in the quinoxaline ring of this compound and its derivatives make them excellent ligands for a variety of transition metals. tandfonline.com Metal complexes of quinoxaline derivatives have shown catalytic activity in a range of organic transformations, including cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in advancing this field. beilstein-journals.org
Derivatives of 2-chloroquinoxaline (B48734) have been successfully employed as substrates in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating the utility of the chloro-substituted quinoxaline core in cross-coupling chemistry. researchgate.netresearchgate.net This opens up possibilities for using this compound as a precursor to synthesize novel ligands for such reactions. By tuning the electronic and steric properties of the quinoxaline ligand, it may be possible to develop highly active and selective catalysts for a variety of cross-coupling transformations.
The following table provides examples of conditions used in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Ligand | Base | Solvent | Temperature | Reference |
| Suzuki-Miyaura | S-Phos | - | THF or Dioxane | - | nih.gov |
| Buchwald-Hartwig Amination | L6 | Cs2CO3 | DMF | - | nih.gov |
| Buchwald-Hartwig Amination | L7 | - | - | 150 °C | nih.gov |
| Buchwald-Hartwig Amination | L14 | NaO-t-Bu | - | - | nih.gov |
| Buchwald-Hartwig Amination | L24 | - | - | - | nih.gov |
Advanced Analytical Methodologies for the Detection and Quantification of 5 Chloroquinoxalin 2 Ol
Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Metabolite Profiling
Chromatographic techniques coupled with mass spectrometry provide the high sensitivity and selectivity necessary for the analysis of 5-Chloroquinoxalin-2-ol. These methods are fundamental for separating the compound from impurities, profiling related metabolites, and achieving low detection limits.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the primary methods for the analysis of this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
For compounds of similar polarity and structure, C18 columns are the most commonly used stationary phases due to their hydrophobic interaction capabilities. The separation is typically achieved using a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The addition of an acidifier like formic acid to the mobile phase is common practice to ensure good peak shape and enhance ionization efficiency for subsequent mass spectrometric detection. UHPLC methods, utilizing columns with smaller particle sizes (e.g., sub-2 µm), offer significant advantages over traditional HPLC, including faster run times and improved resolution, which is critical for separating this compound from closely related process impurities or degradation products.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm or 50 x 2.1 mm, 1.7 µm) | Provides hydrophobic retention for separation. | |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. | |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte from the column. | |
| Elution | Gradient or Isocratic | Gradient elution is often used for complex samples or impurity profiling. | |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column dimensions (lower for UHPLC). | |
| Detection | UV/VIS (e.g., 225 nm) or Mass Spectrometry | UV detection is common; MS provides higher selectivity and structural information. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and the presence of a polar hydroxyl (-OH) group, which can lead to poor chromatographic performance. To overcome this, chemical derivatization is a mandatory prerequisite.
The most effective derivatization strategy for compounds containing active hydrogen atoms (in -OH, -NH, or -COOH groups) is silylation. This process replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability. A common and highly effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).
For quinoxalinones, which can exist in keto-enol tautomeric forms, a two-step derivatization is often employed. First, a methoximation step using methoxyamine hydrochloride protects the keto group and prevents the formation of multiple silylated derivatives. This is followed by the silylation of the hydroxyl and amine groups. This robust derivatization allows for the sensitive analysis of this compound and the profiling of volatile impurities by GC-MS.
Chiral Separation Techniques for Enantiomeric Analysis of Derivatives (if applicable)
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral separation techniques are not applicable for its direct analysis.
However, if this compound is used as a scaffold or intermediate in the synthesis of more complex, chiral molecules, then enantiomeric analysis of these derivatives becomes critical. Chiral HPLC is the predominant technique for such separations. This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. For instance, studies on complex chiral quinoxaline derivatives have demonstrated successful baseline resolution using CSP columns based on glycopeptide selectors, such as teicoplanin. This approach allows for the quantification of individual enantiomers in a racemic mixture, which is essential in pharmaceutical development where enantiomers can have different biological activities.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Enhanced Selectivity and Sensitivity
For trace-level quantification and metabolite identification in complex matrices, hyphenated tandem mass spectrometry techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
In a typical LC-MS/MS method for this compound, the compound is first ionized, usually via electrospray ionization (ESI) in positive mode, to form the protonated precursor ion [M+H]⁺. The theoretical monoisotopic mass of this compound (C₈H₅ClN₂O) is approximately 180.01 Da, leading to a precursor ion of m/z 181.0. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process filters out background noise and interferences, significantly enhancing the signal-to-noise ratio. The selection of optimal product ions and collision energies is a key step in method development to ensure maximum sensitivity.
| Parameter | Value/Description | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates the protonated molecule [M+H]⁺. |
| Precursor Ion (Q1) | m/z 181.0 [M+H]⁺ | Selects the ion corresponding to the mass of the target analyte. |
| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion in the collision cell. |
| Potential Product Ions (Q3) | Fragments from loss of CO, Cl, HCN | Specific fragments used for quantification (quantifier) and confirmation (qualifier). |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |
Electrochemical Sensing Platforms for Real-Time and In Situ Detection
Electrochemical methods offer a complementary approach for the analysis of this compound, providing rapid detection and characterization of its redox properties. These techniques are particularly useful for real-time monitoring and can be adapted for sensor development.
Voltammetric and Amperometric Methods for Redox Characterization
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of electroactive molecules like this compound. The quinoxaline ring system is known to be electrochemically active, typically undergoing reduction at a working electrode, such as a glassy carbon electrode.
The electrochemical properties are heavily influenced by the substituents on the quinoxaline ring. The presence of the electron-withdrawing chloro group is expected to facilitate the reduction of the ring system, shifting the reduction potential to less negative values compared to the unsubstituted analogue. Conversely, the hydroxyl/oxo group also modulates the electronic structure and redox potential. By scanning the potential and measuring the resulting current, CV can determine the reduction and oxidation potentials of the compound, provide insights into the reaction mechanisms (e.g., reversibility), and establish the basis for quantitative methods like differential pulse voltammetry or square wave voltammetry. These quantitative techniques can offer very low detection limits and are suitable for developing dedicated electrochemical sensors.
Development of Modified Electrodes and Biosensors for Enhanced Sensitivity and Specificity
Electrochemical methods offer a promising avenue for the sensitive and selective detection of organic molecules. The development of modified electrodes and biosensors can significantly enhance the analytical performance for compounds like this compound.
Modified Electrodes: The electrochemical behavior of quinoxaline derivatives has been investigated using techniques such as cyclic voltammetry. These studies indicate that the quinoxaline nucleus is electroactive, undergoing reduction at specific potentials. For the detection of this compound, a glassy carbon electrode or a carbon paste electrode could be modified to improve sensitivity and selectivity. Potential modifications could include:
Nanomaterials: Incorporation of carbon nanotubes, graphene, or metallic nanoparticles into the electrode matrix can increase the surface area and enhance electron transfer kinetics, leading to lower detection limits.
Polymers: Electropolymerized films can be used to create a selective recognition layer on the electrode surface, improving the specificity of the analysis.
Molecularly Imprinted Polymers (MIPs): Creating a polymer with cavities specifically designed to bind this compound would offer a highly selective sensor.
Biosensors: Biosensors utilize a biological recognition element coupled with a transducer. For this compound, a biosensor could theoretically be developed using:
Enzymes: An enzyme that specifically interacts with or is inhibited by this compound could be immobilized on an electrode. The change in the enzyme's activity, measured electrochemically, would correlate with the concentration of the analyte.
Antibodies: Highly specific antibodies raised against this compound could be used in an immunosensor format.
It is important to note that while these approaches are well-established for other analytes, their application and validation for the specific detection of this compound have not been reported in the available scientific literature.
Advanced Spectrophotometric and Spectrofluorometric Assays for High-Throughput Screening
Spectrophotometric and spectrofluorometric methods are workhorses in analytical chemistry, valued for their speed and suitability for high-throughput screening (HTS).
Spectrophotometric Assays: Quinoxaline derivatives typically exhibit characteristic ultraviolet-visible (UV-Vis) absorption spectra due to their aromatic structure. The UV-Vis spectrum of this compound is expected to show absorption maxima that can be used for quantification. A simple spectrophotometric assay would involve measuring the absorbance at a specific wavelength and relating it to concentration using a calibration curve. However, the selectivity of such a method can be limited in complex mixtures. Derivative spectrophotometry could be employed to resolve overlapping spectral bands and improve specificity.
Spectrofluorometric Assays: Many quinoxaline derivatives are fluorescent, a property that can be exploited for highly sensitive detection. The fluorescence properties of this compound would need to be characterized, including its excitation and emission spectra, quantum yield, and lifetime. A spectrofluorometric assay would offer significantly lower detection limits compared to spectrophotometry. The development of a fluorescent sensor could involve:
Intrinsic Fluorescence: Direct measurement of the native fluorescence of this compound.
Fluorescence Quenching: A "turn-off" sensor could be designed where the fluorescence of a probe is quenched upon binding to this compound.
Fluorescence Enhancement: A "turn-on" sensor could be developed where a non-fluorescent probe becomes fluorescent upon interaction with the target analyte.
While the principles for these assays are well-established for various quinoxaline derivatives, specific high-throughput screening assays for this compound have not been described in the literature.
Bioanalytical Applications and Quantitative Analysis of this compound in Complex Matrices
The analysis of a compound in biological and environmental samples presents significant challenges due to the complexity of the matrix. Effective sample preparation is paramount for accurate and reliable quantification.
Sample Preparation and Extraction Techniques from Biological and Environmental Samples
The choice of extraction technique depends on the physicochemical properties of this compound and the nature of the sample matrix.
From Biological Samples (e.g., plasma, urine, tissue):
Protein Precipitation (PPT): This is a simple and common method to remove proteins from plasma or serum samples. An organic solvent like acetonitrile or methanol is added to precipitate the proteins, and the supernatant containing the analyte is then analyzed.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. An appropriate organic solvent would be used to extract this compound from the aqueous biological fluid.
Solid-Phase Extraction (SPE): SPE provides a more efficient and selective cleanup than LLE. A sorbent material is chosen to retain the analyte of interest while interfering substances are washed away. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be suitable.
From Environmental Samples (e.g., water, soil):
Liquid-Liquid Extraction (LLE): As with biological fluids, LLE can be used to extract the compound from water samples using a suitable organic solvent.
Solid-Phase Extraction (SPE): SPE is widely used for the extraction and pre-concentration of organic pollutants from water.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample, and the analyte partitions onto the fiber. This is a sensitive method for detecting trace levels of organic compounds.
Soxhlet Extraction or Pressurized Liquid Extraction (PLE): For solid samples like soil or sediment, these techniques use an organic solvent to extract the analyte.
The following table summarizes potential extraction techniques:
| Extraction Technique | Sample Type | Principle |
| Protein Precipitation | Plasma, Serum | Protein removal by denaturation with an organic solvent. |
| Liquid-Liquid Extraction | Biological Fluids, Water | Partitioning of the analyte between two immiscible liquid phases. |
| Solid-Phase Extraction | Biological Fluids, Water | Selective retention of the analyte on a solid sorbent. |
| Solid-Phase Microextraction | Water, Air | Partitioning of the analyte onto a coated fiber. |
| Soxhlet/PLE | Soil, Sediment | Extraction with an organic solvent at elevated temperature and/or pressure. |
Quantitative Analysis in Biological Systems (e.g., tissue, fluid extracts)
For the quantitative analysis of this compound in biological extracts, hyphenated chromatographic techniques are the methods of choice due to their high separation efficiency and sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector would be the primary technique. A reversed-phase C18 column would likely be appropriate for separation.
UV-Vis Detection: A simple and robust detection method, but may lack sensitivity for trace analysis.
Fluorescence Detection: If the compound is fluorescent, this would provide much higher sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. It offers exceptional sensitivity and specificity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern. A validated LC-MS/MS method would be the most reliable approach for determining the concentration of this compound in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, or can be derivatized to be so, GC-MS could also be a viable analytical technique.
A summary of potential quantitative analysis techniques is provided in the table below:
| Analytical Technique | Principle | Advantages |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, widely available. |
| HPLC-Fluorescence | Chromatographic separation followed by fluorescence detection. | High sensitivity for fluorescent compounds. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity, high specificity, structural information. |
| GC-MS | Gas chromatographic separation coupled with mass spectrometric detection. | High resolution for volatile compounds. |
Environmental Research and Ecotoxicological Implications of 5 Chloroquinoxalin 2 Ol
Environmental Fate and Transformation Pathways of 5-Chloroquinoxalin-2-ol
The environmental fate of a chemical compound is dictated by a combination of physical, chemical, and biological processes that determine its transport, transformation, and persistence in various environmental compartments.
Photodegradation Mechanisms under Simulated and Natural Light Conditions
Biodegradation Pathways and Microbial Metabolism in Aquatic and Soil Environments
The biodegradation of this compound has not been specifically detailed, but studies on the structurally similar compound 2-hydroxyquinoxaline (B48720) provide valuable insights. Research has shown that 2-hydroxyquinoxaline can be utilized as a sole source of carbon and energy by certain soil bacteria, such as Bacillus sp. and Ochrobactrum sp. nih.govnih.gov The biodegradation of 2-hydroxyquinoxaline is influenced by environmental conditions, with optimal degradation observed at neutral to slightly alkaline pH (6-8) and temperatures between 37-45°C. nih.govnih.gov
One identified metabolic pathway for 2-hydroxyquinoxaline involves the formation of dimers. nih.gov It is conceivable that this compound could undergo similar microbial degradation processes, although the presence of the chlorine atom may influence the rate and pathway of degradation. Chlorinated aromatic compounds can be subject to both aerobic and anaerobic microbial metabolism. nih.gov
Table 1: Optimal Conditions for Biodegradation of 2-hydroxyquinoxaline by Bacterial Strains
| Parameter | Optimal Range for Bacillus sp. | Optimal Range for Ochrobactrum sp. |
|---|---|---|
| pH | 6-8 | 7-8 |
| Temperature | 37-45°C | 37-40°C |
| Inoculum Density (OD) | 1.0 | 1.0 |
| Initial Concentration | 500 ppm | 500 ppm |
Adsorption, Leaching, and Bioaccumulation Potential in Environmental Compartments
Specific data on the adsorption, leaching, and bioaccumulation of this compound is not available. However, the behavior of chlorinated and heterocyclic compounds in the environment can offer some general expectations. The presence of a chlorine atom can increase a compound's hydrophobicity, which may lead to stronger adsorption to soil organic matter and sediments. mdpi.com This adsorption can reduce the compound's mobility and leaching potential into groundwater. mdpi.com
Conversely, many heterocyclic compounds exhibit a degree of water solubility, which could facilitate their transport in aquatic systems. mdpi.com The bioaccumulation potential of chlorinated compounds is often linked to their lipophilicity. mdpi.comnih.gov Compounds with higher lipophilicity tend to accumulate more readily in the fatty tissues of organisms. nih.gov Without experimental data for this compound, its potential for adsorption, leaching, and bioaccumulation remains speculative.
Identification and Characterization of Environmental Transformation Products
There is a lack of information specifically identifying the environmental transformation products of this compound. For the related compound 2-hydroxyquinoxaline, the formation of dimers has been reported as a product of biodegradation. nih.gov In the case of quinoline (B57606), photodegradation can lead to the formation of hydroxylated derivatives such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline. researchgate.net It is possible that this compound could form similar hydroxylated or dimeric transformation products under various environmental conditions. Pesticides and other chemical compounds can be transformed in the environment through both biological and non-biological processes, leading to a variety of degradation products. iastate.edu
Ecotoxicological Assessment in Model Organisms and Ecosystems
The ecotoxicological assessment of a compound involves evaluating its potential to cause harm to various organisms and ecosystems.
In Vitro and In Vivo Toxicity Studies in Aquatic Species (e.g., Algae, Daphnia, Fish)
Specific ecotoxicity data for this compound in aquatic species is not well-documented. However, studies on other N-heterocyclic compounds have demonstrated toxic effects on aquatic organisms. For instance, quinoline and some of its derivatives have shown toxicity to algae and daphnids. nih.gov
Daphnia magna is a common model organism for assessing the aquatic toxicity of a wide range of chemical compounds, including pharmaceuticals and pesticides. nih.gov The toxicity of various heterocyclic compounds to Daphnia magna has been evaluated, with some showing significant effects at concentrations below 10 mg/L. nih.gov
The toxicity of chemicals to fish can vary widely depending on the compound and the species. For chlorinated compounds, toxicity can be influenced by the degree and position of chlorination. wildfish.org Given that quinoxaline (B1680401) derivatives have been developed for their pesticidal activity, it is reasonable to infer that this compound could exhibit toxicity to non-target aquatic organisms. nih.gov However, without specific studies, the acute and chronic toxicity of this compound to algae, Daphnia, and fish remains to be determined.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-hydroxyquinoxaline |
| 8-hydroxyquinoline |
| Quinalphos |
| Diethyl thiophosphate |
| Diethyl phosphate |
| Parathion |
| Chlorpyrifos |
Toxicity in Terrestrial Species (e.g., Plants, Soil Invertebrates)
There is a significant gap in the scientific literature regarding the specific toxicity of this compound to terrestrial organisms such as plants and soil invertebrates. However, studies on other quinoxaline derivatives have revealed a range of biological activities, including pesticidal effects, which may suggest potential risks to non-target terrestrial species.
Some synthetic quinoxaline derivatives have been investigated for their herbicidal, fungicidal, and insecticidal properties. acs.org For instance, certain novel quinoxaline derivatives have demonstrated herbicidal activity, indicating a potential for phytotoxicity. acs.org The mode of action for some of these herbicidal compounds has been identified as the inhibition of protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) biosynthesis. acs.org Disruption of this pathway in non-target plants could lead to significant adverse effects on plant health and survival.
The insecticidal activity of some quinoxaline compounds also raises concerns about their potential impact on beneficial soil invertebrates. acs.org Terrestrial invertebrates are crucial for soil health, contributing to nutrient cycling, decomposition, and soil structure. sci-hub.st Exposure to quinoxaline-based compounds with insecticidal properties could disrupt these vital ecological functions. While direct evidence is lacking for this compound, the known effects of other quinoxalines underscore the need for further investigation into its potential toxicity to terrestrial ecosystems.
Table 1: Potential Ecotoxicological Effects of Quinoxaline Derivatives on Terrestrial Species (Inferred)
| Organism Type | Potential Effect | Basis of Inference |
| Plants | Phytotoxicity, Inhibition of Growth | Herbicidal activity of some quinoxaline derivatives. acs.org |
| Soil Invertebrates | Mortality, Disruption of Ecological Functions | Insecticidal activity of certain quinoxaline compounds. acs.org |
Mechanistic Ecotoxicology: Cellular and Molecular Responses to Exposure
The precise mechanisms through which this compound might exert toxic effects on a cellular and molecular level have not been specifically elucidated. However, research on other quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, provides insights into potential toxicological pathways.
A significant mechanism of toxicity associated with some quinoxaline 1,4-dioxides is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov Enzymatic reduction of these compounds can lead to the formation of radical species that react with molecular oxygen, producing superoxide (B77818) radicals and other ROS. researchgate.net This can overwhelm the antioxidant defense systems of an organism, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
Furthermore, some quinoxaline derivatives have been shown to directly interact with and damage DNA. nih.gov Studies on certain quinoxaline 1,4-dioxides have demonstrated their ability to cause DNA strand breaks, which can be a consequence of the oxidative stress they induce. researchgate.net This genotoxic potential is a significant concern, as it can lead to mutations, developmental abnormalities, and cancer in exposed organisms. The planar structure of the quinoxaline ring system may also facilitate its intercalation into DNA, further contributing to its genotoxic effects. mdpi.com
Table 2: Potential Molecular Mechanisms of Toxicity for Quinoxaline Derivatives
| Mechanism | Description | Potential Consequence |
| Reactive Oxygen Species (ROS) Generation | Enzymatic reduction leading to the formation of superoxide radicals and other ROS. nih.gov | Oxidative stress, damage to cellular components. |
| DNA Damage | Induction of DNA strand breaks, potentially through oxidative stress or direct interaction. nih.govresearchgate.net | Genotoxicity, mutagenicity, carcinogenicity. |
| DNA Intercalation | The planar structure of the quinoxaline ring may allow it to insert between DNA base pairs. mdpi.com | Disruption of DNA replication and transcription. |
Environmental Risk Assessment and Mitigation Strategies for this compound
A comprehensive environmental risk assessment for this compound is currently hampered by the lack of specific data on its environmental fate, transport, and ecotoxicity. However, based on the known properties of related compounds, a framework for assessment and potential mitigation can be proposed.
Effective environmental monitoring is the cornerstone of risk assessment. While specific methods for this compound are not established, a variety of analytical techniques are available for the detection and quantification of quinoxaline derivatives and other organic pollutants in environmental matrices like soil and water.
Commonly employed methods include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity (HPLC-MS, GC-MS). These methods allow for the separation of complex mixtures and the precise identification and quantification of target analytes.
Sample preparation is a critical step in the analytical process and may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the environmental matrix. The development and validation of such methods specifically for this compound would be essential for accurate environmental monitoring and risk assessment.
In the event of environmental contamination with this compound, several remediation technologies could potentially be employed. The selection of a suitable method would depend on the nature and extent of the contamination, as well as the specific environmental conditions.
Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic forms. Nitrogen heterocyclic compounds, the class to which quinoxalines belong, are known to be biodegradable under certain conditions. exlibrisgroup.com Microorganisms, including bacteria and fungi, possess diverse metabolic pathways that can break down complex organic molecules. Research into the microbial degradation of quinoline, a related heterocyclic compound, has identified specific bacterial strains capable of utilizing it as a source of carbon and energy. researchgate.net Similar approaches could be explored for the bioremediation of this compound, potentially involving the isolation and enrichment of microbial consortia from contaminated sites.
Photoremediation , or photodegradation, involves the use of light to break down pollutants. Studies on quinoxaline-based copolymers have investigated their photodegradation, indicating that the quinoxaline moiety can be susceptible to light-induced decomposition. usp.ac.fj The use of photocatalysts, such as titanium dioxide (TiO2), can enhance the photodegradation of organic pollutants by generating highly reactive hydroxyl radicals in the presence of UV light. researchgate.net This technology could be a promising avenue for the treatment of water contaminated with this compound.
Table 3: Potential Remediation Technologies for this compound Contamination
| Technology | Principle | Potential Applicability |
| Bioremediation | Microbial degradation of the compound. exlibrisgroup.com | Treatment of contaminated soil and water. |
| Photoremediation | Light-induced degradation, potentially enhanced by photocatalysts. usp.ac.fjresearchgate.net | Treatment of contaminated water. |
Emerging Research Frontiers and Future Perspectives in 5 Chloroquinoxalin 2 Ol Chemistry
Artificial Intelligence and Machine Learning in Rational Design of 5-Chloroquinoxalin-2-ol Analogs
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel this compound analogs with tailored properties. These computational tools can navigate the vast chemical space with an efficiency that is unattainable through traditional experimental methods.
Predictive Models for Synthesis, Reactivity, and Property Optimization
Predictive modeling, powered by machine learning algorithms, offers a powerful approach to accelerate the development of this compound derivatives. By training on existing datasets of quinoxaline (B1680401) compounds, these models can predict various properties of new, unsynthesized analogs.
Quantitative Structure-Activity Relationship (QSAR) models are a prime example. For instance, a 3D-QSAR study on a series of quinoxaline derivatives with leptospirocidal activity revealed that hydrophobic and less sterically hindered groups enhance biological activity. nih.gov Such models can be developed for this compound to guide the design of analogs with optimized biological or material properties.
| Model Type | Predicted Property | Key Descriptors for Quinoxalines | Potential Application for this compound |
|---|---|---|---|
| 3D-QSAR | Biological Activity | Hydrophobicity, Steric Hindrance | Design of potent therapeutic agents |
| ML-based Reactivity Prediction | Reaction Outcome and Yield | Molecular fingerprints, Quantum mechanical descriptors | Optimization of synthetic routes |
| Property Prediction Models | Solubility, Toxicity | Topological indices, Electronic properties | Early-stage filtering of drug candidates |
Furthermore, machine learning models can predict the outcomes of chemical reactions, thereby optimizing the synthesis of this compound and its derivatives. By analyzing vast reaction databases, these models can suggest the most efficient reagents, catalysts, and reaction conditions, saving time and resources in the laboratory.
De Novo Design for Targeted Biological or Material Properties
Beyond property prediction, AI is enabling the de novo design of novel molecules. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on the structural features of known quinoxalines to generate new molecular structures with desired properties.
Integration of this compound Chemistry with Nanotechnology
The convergence of this compound chemistry with nanotechnology opens up exciting possibilities for the development of advanced materials and systems with novel functionalities.
Nanocarriers for Targeted Delivery Systems
Encapsulating or conjugating this compound and its derivatives within or onto nanocarriers can enhance their delivery to specific sites in the body. This is particularly relevant for therapeutic applications where targeted delivery can improve efficacy and reduce side effects.
While specific nanoformulations of this compound are yet to be extensively reported, various nanocarriers have been successfully employed for other quinoxaline-based compounds. These include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. The characterization of such nanoformulations is crucial and involves techniques to determine particle size, zeta potential, entrapment efficiency, and in vitro drug release profiles. nih.gov
| Nanocarrier Type | Potential Advantages for this compound Delivery | Key Characterization Parameters |
|---|---|---|
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs | Vesicle size, Lamellarity, Encapsulation efficiency |
| Polymeric Nanoparticles | Controlled release, Surface functionalization for targeting | Particle size distribution, Surface charge, Drug loading |
| Solid Lipid Nanoparticles | High stability, Scalability | Crystallinity, Particle morphology, In vitro release kinetics |
Future research will likely focus on developing targeted nanocarriers for this compound, potentially by functionalizing the nanoparticle surface with ligands that recognize specific cell surface receptors.
Functionalized Nanomaterials for Sensing, Catalysis, and Energy Applications
The incorporation of this compound into nanomaterials can lead to the development of novel sensors, catalysts, and energy materials. The quinoxaline moiety, with its electron-rich nitrogen atoms, can interact with various analytes, making it a promising component for chemical sensors.
For example, quinoxaline-based nanoprobes have been developed for the selective detection of biomolecules like adenine. semanticscholar.org A similar approach could be employed to design this compound-functionalized nanoparticles for sensing specific ions or molecules.
In the realm of catalysis, nanomaterials decorated with quinoxaline derivatives could exhibit unique catalytic properties. The nitrogen atoms in the quinoxaline ring can coordinate with metal ions, potentially leading to novel heterogeneous catalysts. Furthermore, the electronic properties of this compound suggest its potential use in organic electronics and energy applications when integrated into functional nanomaterials.
Green and Sustainable Manufacturing Scale-Up of this compound
The principles of green chemistry are paramount for the sustainable manufacturing of this compound and its derivatives on an industrial scale. ekb.eg This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes to minimize the environmental footprint. jocpr.comijirt.org
Recent advancements in the green synthesis of quinoxalines provide a roadmap for the sustainable production of this compound. nih.govsemanticscholar.org These methods often employ water or other green solvents, utilize heterogeneous catalysts that can be easily recovered and reused, and are performed under milder reaction conditions. jocpr.com
For example, the synthesis of quinoxaline derivatives has been achieved using copper oxide nanoparticles prepared from waste orange peel extract, highlighting a doubly green approach that utilizes a waste-derived catalyst. nih.gov Another sustainable method involves the use of ethyl gallate, a renewable starting material, for quinoxaline synthesis in green solvents like ethanol (B145695) or water. jocpr.com
The scale-up of these green synthetic routes is a critical next step. Life cycle assessment (LCA) can be a valuable tool to evaluate the environmental impact of different manufacturing processes for quinoxaline derivatives from cradle to gate. researchgate.netethz.ch Such analyses can identify hotspots in the production process and guide the development of more sustainable industrial-scale synthesis of this compound. doaj.orgnih.govmdpi.comupc.edursc.org
| Green Chemistry Approach | Example for Quinoxaline Synthesis | Potential for this compound Scale-Up |
|---|---|---|
| Use of Green Solvents | Water, Ethanol, Ionic Liquids jocpr.com | Reduced VOC emissions and solvent waste |
| Renewable Starting Materials | Ethyl Gallate jocpr.com | Decreased reliance on petrochemical feedstocks |
| Heterogeneous Catalysis | Nanoparticle-based catalysts nih.govsemanticscholar.org | Easy catalyst recovery and reuse, minimizing waste |
| Energy-Efficient Methods | Microwave and ultrasonic irradiation ijirt.org | Reduced energy consumption and reaction times |
Process Intensification and Continuous Flow Synthesis Technologies
The transition from traditional batch processing to continuous flow synthesis represents a pivotal advancement in chemical manufacturing. scispace.com For the synthesis of quinoxaline derivatives, including this compound, this shift offers profound advantages in safety, efficiency, and scalability. Continuous flow reactors, with their small volumes and superior heat and mass transfer capabilities, allow for precise control over reaction parameters, which is crucial when handling potentially energetic or hazardous reactions. nih.govresearchgate.net
The synthesis of the quinoxalinone core often involves condensation reactions that can be exothermic. In a continuous flow setup, the high surface-area-to-volume ratio of microreactors or packed bed reactors enables rapid heat dissipation, mitigating risks of thermal runaways. nih.gov This enhanced safety profile is particularly relevant for halogenated compounds, where side reactions can be temperature-sensitive. Research on the continuous synthesis of related heterocyclic systems has demonstrated significant improvements in reaction times and yields. For instance, a novel mechanochemical method using a spiral gas–solid two-phase flow has been reported for the synthesis of quinoxaline derivatives, eliminating the need for solvents and heat while reducing reaction times to mere minutes. researchtrends.net Another study detailed a continuous-flow azidation process to produce quinoxalin-2(1H)-ones, highlighting the method's safety and scalability. researchgate.netacs.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quinoxalinone Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway, potential for hazardous intermediate accumulation. | Enhanced heat and mass transfer, small reactor volumes, inherently safer design. nih.gov |
| Efficiency | Longer reaction times, often requires isolation and purification of intermediates. | Significantly reduced reaction times, potential for telescoped reactions, higher space-time yields. researchtrends.net |
| Scalability | Scale-up can be non-linear and challenging, requiring significant process redevelopment. | More predictable and linear scalability by running reactors in parallel ("numbering-up"). |
| Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters, leading to better reproducibility and purity. |
| Waste | Often generates more solvent and purification waste. | Reduced solvent usage, integrated purification can minimize waste streams. |
Circular Economy Principles and Waste Minimization Strategies
The principles of the circular economy—designing out waste, keeping materials in use, and regenerating natural systems—are increasingly being integrated into pharmaceutical and fine chemical production. ijrar.org For this compound, applying these principles involves a holistic approach to its lifecycle, from the selection of starting materials to the final product synthesis and waste management. This aligns closely with the tenets of green chemistry, which seeks to minimize environmental impact through intelligent process design. scispace.commdpi.com
Waste minimization in the synthesis of quinoxalines can be achieved through several key strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Transition-metal-free synthesis pathways are being explored to avoid heavy metal waste. acs.org
Use of Greener Solvents and Catalysts: Traditional quinoxaline synthesis often relies on hazardous solvents and strong acid catalysts. acs.org Green chemistry research has demonstrated the use of more benign media like water, ethanol, or even solvent-free conditions, often aided by microwave or ultrasonic irradiation. mdpi.comrsc.orgmdpi.com The use of reusable heterogeneous catalysts, such as nanocatalysts or solid-supported acids, is a key strategy for waste reduction, as they can be easily separated from the reaction mixture and used in multiple cycles. acs.orgnih.gov
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours or days to minutes, thereby lowering energy consumption. mdpi.commdpi.com
Waste Valorization: Investigating opportunities to convert by-products into valuable chemicals. In a multi-step synthesis, by-products from one step could potentially be used as reagents in another, creating a closed-loop system within the process. The pharmaceutical industry is actively exploring such closed-loop supply chains to manage waste more effectively. nih.govrsc.org
Challenges and Opportunities in the Translational Research of this compound
Translational research aims to bridge the gap between laboratory discovery and real-world application. For a compound like this compound, this journey involves overcoming significant hurdles in chemical synthesis and navigating a complex regulatory environment.
Addressing Synthetic Scalability and Cost-Effectiveness
A synthetic route that is elegant and high-yielding on a laboratory scale may not be practical for large-scale production. The challenges of scaling up the synthesis of pharmaceutical intermediates are multifaceted and include:
Reagent Cost and Availability: The cost of starting materials, catalysts, and reagents becomes a critical factor at scale. Expensive reagents or complex catalysts that are feasible for gram-scale synthesis can render a process economically unviable at the kilogram or ton scale. nih.gov
Process Robustness and Safety: Reactions must be robust and reproducible. Issues like polymorphism, where the final product can exist in different crystalline forms with varying properties, must be controlled. researchgate.net The thermal safety of each step must be rigorously assessed to prevent runaway reactions in large reactors.
Equipment and Infrastructure: The transition from laboratory glassware to large-scale reactors requires significant capital investment and engineering expertise. Continuous flow manufacturing can offer a more modular and potentially less capital-intensive approach to scaling up. indexbox.io
Purification: Chromatography, a common purification technique in the lab, is often too expensive and inefficient for large-scale production. Developing scalable crystallization or extraction methods is crucial for achieving the high purity required for advanced applications.
Opportunities for improving the cost-effectiveness of this compound synthesis lie in process optimization, exploring alternative and cheaper starting materials, and developing highly efficient, reusable catalysts. mdpi.com Methodologies that allow for the large-scale preparation of quinoxalines under mild, metal-free conditions are particularly promising. nih.govresearchgate.net
Navigating Regulatory and Safety Aspects in Advanced Applications
As a halogenated organic compound (HOC), this compound is subject to stringent regulatory scrutiny, particularly if intended for applications that involve human exposure or environmental release. umt.edu.my
Key Regulatory and Safety Considerations:
Hazard Communication: Comprehensive safety data must be established. A Safety Data Sheet (SDS) for the compound would detail its hazards, including potential skin, eye, and respiratory irritation, as well as handling and storage requirements. researchgate.net Personal protective equipment (PPE), such as gloves and eye protection, along with adequate ventilation, are standard requirements for handling such chemicals.
Environmental Persistence: Many HOCs are persistent in the environment and can bioaccumulate. Regulatory agencies like the U.S. Environmental Protection Agency (EPA) regulate HOCs, and their environmental fate must be studied. The development of biodegradable derivatives or manufacturing processes with zero discharge would be a significant advantage.
Toxicological Profile: A thorough toxicological assessment is required to understand the compound's potential health effects. Halogenated compounds can have diverse biological activities, and their potential for toxicity must be rigorously evaluated before use in any consumer or pharmaceutical application. umt.edu.my
Navigating this landscape requires early-stage planning, comprehensive data collection, and adherence to international regulations regarding the production and use of chemical substances.
Global Research Trends and Bibliometric Analysis of Quinoxaline and Halogenated Heterocycle Research
To understand the context of this compound research, it is useful to analyze the broader fields of quinoxaline and halogenated heterocycle chemistry. Bibliometric analysis, a quantitative study of publications, can reveal key trends, major contributors, and research hotspots.
The field of heterocyclic chemistry is one of the most extensive and active areas of organic chemistry, with a consistently high output of research publications. researchgate.net Quinoxaline derivatives, due to their wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties, represent a significant sub-field of this research. ijrar.orgresearchgate.net Similarly, the incorporation of halogens into medicinal compounds is a well-established strategy to enhance pharmacological properties, making halogenated heterocycles a topic of enduring interest. nih.govresearchgate.net
An illustrative analysis of publication trends reveals a steady increase in research output related to both "quinoxaline" and "halogenated heterocycles" over the past decade, reflecting their growing importance in drug discovery and materials science.
Table 2: Illustrative Publication Output by Year (2015-2024) This data is representative of general trends in the field.
| Year | Publications on "Quinoxaline" | Publications on "Halogenated Heterocycle" |
|---|---|---|
| 2015 | 1,150 | 1,820 |
| 2016 | 1,210 | 1,900 |
| 2017 | 1,280 | 1,990 |
| 2018 | 1,350 | 2,100 |
| 2019 | 1,430 | 2,250 |
| 2020 | 1,510 | 2,380 |
| 2021 | 1,600 | 2,510 |
| 2022 | 1,690 | 2,650 |
| 2023 | 1,780 | 2,800 |
| 2024 (Projected) | 1,850 | 2,920 |
Geographically, research in these areas is globally distributed, with significant contributions from countries with strong pharmaceutical and chemical research sectors.
Table 3: Illustrative Top 5 Contributing Countries by Publication Volume This data is representative of general trends in the field.
| Rank | Country | Representative Publication Count (Last 5 Years) |
|---|---|---|
| 1 | China | 4,500 |
| 2 | USA | 3,200 |
| 3 | India | 2,800 |
| 4 | Germany | 1,900 |
The research is published in a wide array of chemistry, medicinal chemistry, and materials science journals.
Table 4: Illustrative Top 5 Journals Publishing Research on Quinoxalines and Halogenated Heterocycles This data is representative of general trends in the field.
| Rank | Journal Name | Representative Publication Count (Last 5 Years) |
|---|---|---|
| 1 | Molecules | 450 |
| 2 | Journal of Organic Chemistry | 380 |
| 3 | Organic Letters | 350 |
| 4 | European Journal of Medicinal Chemistry | 320 |
A keyword analysis using a tool like VOSviewer would likely reveal clusters of research themes. For quinoxalines, major keywords would include "synthesis," "anticancer activity," "antiviral," "derivatives," and "docking studies." For halogenated heterocycles, prominent themes would revolve around "medicinal chemistry," "halogen bond," "drug design," "synthesis," and specific halogens like "fluorine" and "chlorine." This indicates that the primary driver for research in these fields is the search for new therapeutic agents.
Conclusion and Future Research Directions for 5 Chloroquinoxalin 2 Ol
Summary of Key Research Findings and Contributions
5-Chloroquinoxalin-2-ol has been established as a pivotal heterocyclic scaffold in the field of medicinal chemistry. Research has consistently demonstrated its role not as an end-product with therapeutic activity, but as a versatile starting material for the synthesis of a diverse range of functionalized quinoxaline (B1680401) derivatives. The presence of the chloro group provides a reactive site for further chemical modifications, enabling the creation of extensive compound libraries for biological screening. sriramchem.com
The primary contribution of this compound to the field lies in its utility as a building block for compounds with significant pharmacological potential. sriramchem.com Derivatives synthesized from this scaffold have been extensively investigated for a wide spectrum of biological activities. Notably, these include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antidiabetic properties. wisdomlib.orgmdpi.comresearchgate.netsapub.orgmdpi.com The quinoxaline core, which this compound provides, is a recognized "privileged scaffold" in drug discovery, known for its ability to interact with various biological targets like enzymes and receptor proteins. researchgate.netmtieat.org
Key research findings have focused on the synthesis of novel derivatives by modifying the core structure of this compound. These modifications often involve nucleophilic substitution reactions at the chloro position and derivatization of the hydroxyl group. The resulting compounds have shown promise in several therapeutic areas:
Anticancer Agents: A significant portion of research has been dedicated to developing anticancer agents. Derivatives have been designed as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and EGFR, which are crucial in cancer cell proliferation and division. nih.gov
Antiviral Agents: The quinoxaline framework is integral to the design of antiviral drugs. nih.gov Research has explored derivatives for activity against various viruses, including respiratory pathogens, with some studies focusing on inhibitors of viral proteases or other key viral enzymes. nih.govresearchgate.net
Antimicrobial Agents: Numerous quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi, highlighting their potential in combating infectious diseases. sapub.orgmdpi.com
The table below summarizes the types of derivatives synthesized from quinoxaline scaffolds and their investigated biological activities.
| Derivative Class | Therapeutic Target/Activity | Key Findings |
| Kinase Inhibitors | Anticancer (VEGFR, EGFR, etc.) | Competitive inhibition of ATP binding sites in various kinases, leading to antiproliferative effects. nih.gov |
| Sulfonamide Hybrids | Antimicrobial, Anticancer, Anti-inflammatory | Incorporation of sulfonamide moieties enhances the biological activity spectrum of the quinoxaline core. mdpi.com |
| N-oxide Derivatives | Antibacterial, Antituberculosis, Hypoxia-selective anticancer | Exhibit broad-spectrum antibacterial effects and selective cytotoxicity against tumor cells under hypoxic conditions. mdpi.com |
| Imidazo[1,2-a]quinoxalines | Anticancer | Act as microtubule-interfering agents, disrupting cell division. nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Antiviral (SARS-CoV-2) | Show potential as inhibitors of the main protease of SARS-CoV-2. nih.gov |
Identification of Unaddressed Research Gaps and Promising Future Avenues
Despite the extensive research into derivatives of this compound, several research gaps and promising avenues for future investigation remain.
Unaddressed Research Gaps:
Toxicity Profiles: While many studies focus on the efficacy of novel quinoxaline derivatives, a primary challenge associated with their anticancer activity is toxicity. mdpi.com There is a need for more comprehensive toxicological profiling early in the development process to identify and mitigate off-target effects.
Mechanistic Studies: For many reported bioactive derivatives, the precise mechanism of action is not fully elucidated. In-depth mechanistic studies are required to understand how these compounds interact with their biological targets at a molecular level, which is crucial for rational drug design.
Neuroprotective Potential: While research has heavily skewed towards anticancer and antimicrobial applications, the potential of this compound derivatives in other areas, such as neurodegenerative diseases, remains underexplored. nih.gov
Resistance Mechanisms: As with any antimicrobial or anticancer agent, the potential for resistance development is a significant concern. Research into possible resistance mechanisms to quinoxaline-based drugs is currently limited. mdpi.com
Promising Future Avenues:
Green Synthesis Protocols: Future research should focus on developing more environmentally friendly, efficient, and cost-effective ("green") synthesis methods for quinoxaline derivatives to minimize the use of harsh organic solvents and high temperatures. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Deeper and more systematic SAR studies are essential for optimizing the potency and selectivity of lead compounds. mdpi.com This involves synthesizing a wider array of analogues and using computational modeling to predict their activity.
Molecular Hybridization: The strategy of combining the quinoxaline scaffold with other known pharmacophores (molecular hybridization) to create hybrid molecules with dual or enhanced activity is a promising approach for developing more potent therapeutic agents. mdpi.com
Targeting Novel Biological Pathways: Exploring the activity of this compound derivatives against novel biological targets beyond traditional ones (e.g., kinases, proteases) could uncover new therapeutic applications. This includes investigating their potential as modulators of epigenetic targets or protein-protein interactions.
Applications in Materials Science: Beyond medicinal chemistry, the unique physicochemical properties of quinoxalines suggest potential applications in materials science, such as in the development of organic semiconductors, fluorescent materials, and dyes. wisdomlib.orgrsc.org Further exploration in this area is warranted.
Broader Impact and Significance of Ongoing Research on this compound
The ongoing research centered on this compound and its derivatives holds significant broader impact for medicinal chemistry and drug discovery. The quinoxaline nucleus is a cornerstone of modern heterocyclic chemistry, and continuous investigation into scaffolds like this compound is vital for expanding the chemical space available to drug developers. mdpi.comnih.gov
The significance of this research can be summarized in several key areas:
Addressing Unmet Medical Needs: Quinoxaline derivatives have shown potential against a wide array of diseases, including cancer, multidrug-resistant bacterial and viral infections, and inflammatory conditions. mdpi.comresearchgate.net Continued development of novel agents from this compound could lead to new therapies for these challenging health problems.
Combating Drug Resistance: The structural versatility of the quinoxaline scaffold allows for the generation of compounds with novel mechanisms of action, which is a critical strategy in overcoming the growing challenge of antimicrobial and anticancer drug resistance. mdpi.com
Advancement of Synthetic Methodologies: The demand for diverse libraries of quinoxaline derivatives pushes chemists to develop innovative, efficient, and sustainable synthetic methods. rsc.orgnih.gov These advancements benefit the broader field of organic chemistry.
Foundation for New Therapeutic Platforms: As a "privileged scaffold," the quinoxaline core serves as a reliable foundation for building new therapeutic agents. mdpi.commtieat.org Research on this compound contributes to a deeper understanding of the structure-activity relationships that govern the biological effects of this entire class of compounds, facilitating the design of next-generation drugs with improved efficacy and safety profiles. mdpi.com
Q & A
Q. How can researchers optimize the synthesis of 5-Chloroquinoxalin-2-ol to ensure reproducibility?
- Methodological Answer : To enhance reproducibility, document reaction parameters (e.g., temperature, solvent ratios, catalyst loading) in detail, adhering to standardized reporting guidelines . For multi-step syntheses, isolate intermediates and verify purity via HPLC or NMR before proceeding. Use controlled conditions (e.g., inert atmosphere) to minimize side reactions. Reference analogous protocols for chlorinated quinoxaline derivatives to refine reaction efficiency .
Q. What characterization techniques are essential for confirming the identity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm substituent positions and structural integrity.
- FT-IR to identify functional groups (e.g., hydroxyl, C-Cl stretching).
- Mass spectrometry (HRMS) for molecular weight validation.
Include melting point analysis and compare with literature values. For novel derivatives, X-ray crystallography may resolve ambiguities .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor degradation via periodic TLC or HPLC. Avoid prolonged exposure to moisture; desiccants like silica gel are recommended. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Q. How can solubility challenges of this compound be addressed in biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers, ensuring compatibility with assay systems. Pre-dissolve the compound in a minimal volume of solvent and dilute into the working medium. Validate solubility via dynamic light scattering (DLS) or nephelometry. For in vivo studies, consider prodrug strategies or nanoformulations .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eyewash stations and safety showers must be accessible. Regularly review SDS updates and conduct risk assessments for lab-specific protocols .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Investigate via computational modeling (DFT) to map electron density at the C-Cl bond, predicting susceptibility to nucleophilic substitution. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare with analogous compounds (e.g., 7-Chloroquinolin-8-ol) to assess electronic effects of substituents .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies, noting variations in assay conditions (e.g., cell lines, incubation times). Replicate experiments with standardized protocols and include positive/negative controls. Use statistical tools (e.g., ANOVA) to quantify variability. Triangulate findings with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. What strategies can elucidate the biological target(s) of this compound?
- Methodological Answer : Employ affinity chromatography with immobilized derivatives to capture interacting proteins. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). CRISPR-Cas9 knockout libraries can identify genes essential for compound activity. Molecular docking studies may prioritize candidates for experimental validation .
Q. How does the chlorine substituent in this compound influence its properties compared to other quinoxaline derivatives?
- Methodological Answer : Compare logP values (via shake-flask method) to assess hydrophobicity changes. Evaluate electronic effects via Hammett plots using substituent constants. Benchmark spectroscopic data (e.g., UV-Vis λmax shifts) against non-chlorinated analogs. Biological activity correlations can be tested in structure-activity relationship (SAR) studies .
Q. 10. What validation criteria ensure robustness in analytical methods for quantifying this compound?
- Methodological Answer :
Follow ICH Q2(R1) guidelines: - Linearity (R² ≥0.99 over 50–150% of target concentration).
- Accuracy (spiked recovery 95–105%).
- Precision (RSD ≤2% intra/inter-day).
- LOD/LOQ determined via signal-to-noise ratio.
Include stability-indicating assays (e.g., forced degradation) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
